SBI-183
Description
The exact mass of the compound 3-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide is 296.152477885 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-6-4-5-14(13-17)18(21)19-15-7-9-16(10-8-15)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJGTLJERDOEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SBI-183: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-183 is an orally active small molecule inhibitor that has demonstrated anti-tumor activity in preclinical studies.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, based on the current scientific literature. The guide details its molecular target, downstream effects on cancer cell biology, and summarizes key quantitative data from relevant studies. Methodologies for pivotal experiments are also outlined to provide a comprehensive understanding of the preclinical evaluation of this compound.
Core Mechanism of Action: Inhibition of Quiescin Sulfhydryl Oxidase 1 (QSOX1)
The primary mechanism of action of this compound in cancer cells is the inhibition of Quiescin Sulfhydryl Oxidase 1 (QSOX1).[1][2] QSOX1 is an enzyme that is overexpressed in a variety of tumor types and plays a crucial role in the formation of disulfide bonds in proteins.[2][3] By catalyzing these bonds, QSOX1 is involved in protein folding and extracellular matrix (ECM) remodeling, which are critical for tumor growth, invasion, and metastasis.[3][4]
This compound directly binds to QSOX1, inhibiting its enzymatic activity.[3] This inhibition disrupts the proper formation of disulfide bonds in proteins secreted by cancer cells, leading to a suppression of their proliferative and invasive phenotypes.[1][2] Notably, while effectively inhibiting tumor cell growth, this compound does not significantly affect the viability of nonmalignant cells, such as fibroblasts and peripheral blood mononuclear cells (PBMCs).[2][4]
Based on the provided search results, there is no direct evidence to suggest that the mechanism of action of this compound involves the transcription factor TFEB or the regulation of autophagy. The anti-cancer effects of this compound are consistently attributed to its inhibition of QSOX1.
Signaling Pathway Diagram
Caption: Mechanism of this compound action through QSOX1 inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in preclinical studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| 786-O | Renal Cell Carcinoma | 4.6[5] |
| RCJ-41T2 | Renal Cell Carcinoma | 3.9[5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.4[5] |
| A549 | Lung Adenocarcinoma | Not specified |
| MIA PaCa2 | Pancreatic Ductal Adenocarcinoma | Not specified |
Table 2: Binding Affinity of this compound
| Target | Method | Kd (µM) |
| QSOX1 | MicroScale Thermophoresis (MST) | 20 ± 7[3] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Viability and Proliferation Assays
Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cancer cell lines (e.g., 786-O, RCJ-41T2, MDA-MB-231) are seeded in 96-well plates.[5]
-
Cells are treated with a serial dilution of this compound (e.g., from 40 µmol/L to 0.076 nmol/L) or a vehicle control (0.4% DMSO).[4][5]
-
The cells are incubated for a specified period (e.g., 72 hours or 5 days).[4][5]
-
Cell viability is assessed using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[5]
-
The percentage of cell growth is calculated relative to the vehicle-treated control cells.[4]
-
IC50 values are determined by plotting the percentage of growth inhibition against the log concentration of this compound.
In Vitro Invasion Assays
Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.
Methodology:
-
A modified Boyden chamber assay with Matrigel-coated inserts is utilized.[2]
-
Cancer cells are seeded in the upper chamber of the insert in a serum-free medium containing either this compound or a vehicle control.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
After a suitable incubation period, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
The number of invading cells in the this compound-treated group is compared to the vehicle control group to determine the percentage of invasion inhibition.
In Vivo Xenograft Mouse Models
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Human cancer cells (e.g., 786-O, RCJ-41T2) are subcutaneously injected into immunodeficient mice to establish xenograft tumors.[1][2]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives oral administration of this compound at a specified dose and schedule.[2] The control group receives a vehicle control.
-
Tumor volume and body weight of the mice are measured regularly throughout the study.
-
At the end of the study, tumors are excised, and may be used for further analysis, such as immunohistochemistry to assess protein expression.[6]
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a promising anti-cancer agent that functions through the targeted inhibition of QSOX1.[2] This mechanism disrupts essential processes for tumor progression, namely cell proliferation and invasion. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic candidate, particularly in tumors that overexpress QSOX1.[2][5] Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its efficacy in a broader range of cancer types.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
SBI-183: A Technical Overview of its Effects on Non-Malignant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-183 is a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in disulfide bond formation and overexpressed in various tumor types.[1] While its anti-tumor properties are a subject of ongoing research, a critical aspect for its therapeutic potential is its safety profile concerning non-malignant cells. This technical guide provides a comprehensive analysis of the reported effects of this compound on non-malignant cell lines, consolidating available data, experimental methodologies, and relevant biological pathways.
Core Finding: Selective Cytotoxicity of this compound
The primary finding from pre-clinical studies is that this compound exhibits selective cytotoxicity towards cancer cells, with minimal to no adverse effects on the viability and proliferation of non-malignant cells.[1][2] This selectivity is a promising characteristic for a potential anti-cancer therapeutic, suggesting a favorable therapeutic window.
Quantitative Data Summary
Research has demonstrated that this compound does not significantly inhibit the growth of non-malignant human fibroblasts and phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs).[2][3] In a key study, these non-malignant cells were exposed to this compound for five days, and no significant toxicity or inhibition of cell growth was observed when compared to a vehicle control (DMSO).[2][3]
While the primary literature qualitatively reports "no significant toxicity," specific quantitative data from supplementary materials were not publicly available. The following table structure is provided for the future inclusion of such data.
| Cell Line | Cell Type | This compound Concentration | Exposure Duration | Percent Viability (Relative to Control) | Reference |
| Human Fibroblasts | Normal Human Fibroblast | [Concentrations] | 5 days | Data not available | [2] |
| PHA-stimulated PBMCs | Human Peripheral Blood Mononuclear Cells | [Concentrations] | 5 days | Data not available | [2] |
Experimental Protocols
Detailed experimental protocols from the primary study by Fifield et al. (2020) were not available in the public domain. However, based on the materials and methods sections of the publication and general laboratory practices, the following are representative protocols for the key experiments.
Human Fibroblast Culture and Viability Assay
Objective: To assess the effect of this compound on the viability of human fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or resazurin-based)
-
Plate reader
Protocol:
-
Cell Seeding: Human fibroblasts are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
This compound Treatment: A dilution series of this compound is prepared in complete culture medium. The medium in the wells is replaced with the medium containing different concentrations of this compound. A vehicle control (DMSO at a concentration equal to the highest concentration used for this compound) is also included.
-
Incubation: The cells are incubated with this compound for 5 days.
-
Viability Assessment: After the incubation period, a cell viability assay is performed according to the manufacturer's instructions. For an MTT assay, for example, the MTT reagent is added to each well and incubated for a few hours to allow for formazan crystal formation. The crystals are then solubilized, and the absorbance is measured using a plate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability for each concentration of this compound.
PBMC Isolation, Stimulation, and Viability Assay
Objective: To evaluate the effect of this compound on the viability of proliferating human PBMCs.
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque or similar density gradient medium
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and L-glutamine
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability assay reagent
-
Plate reader
Protocol:
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.
-
PHA Stimulation: The isolated PBMCs are resuspended in complete RPMI medium and stimulated with PHA (e.g., 1-5 µg/mL) for 24-72 hours to induce proliferation. IL-2 may be added to support T-cell growth.
-
This compound Treatment: The stimulated PBMCs are seeded into 96-well plates. A dilution series of this compound is added to the wells, including a vehicle control.
-
Incubation: The cells are incubated with this compound for 5 days.
-
Viability Assessment: A cell viability assay is performed as described for the fibroblasts.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control.
Visualizations
Experimental Workflow for Assessing this compound Effect on Non-Malignant Cells
Caption: Workflow for evaluating this compound's effect on non-malignant cells.
QSOX1's Role in the Extracellular Matrix of Fibroblasts
Caption: QSOX1's function in fibroblast extracellular matrix formation.
Conclusion
The available evidence strongly suggests that this compound is not cytotoxic to non-malignant human fibroblasts and PHA-stimulated PBMCs at concentrations effective against tumor cells. This selectivity is attributed to the specific role of its target, QSOX1, in pathological processes within the tumor microenvironment, as opposed to essential housekeeping functions in normal cells. Further research, including the public availability of detailed quantitative data and protocols, will be crucial for the continued development of this compound as a potential anti-cancer agent.
References
In Vivo Efficacy of SBI-183: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo efficacy of SBI-183, a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), in various animal models. The data presented herein is collated from peer-reviewed research, offering a comprehensive resource for professionals in the field of oncology and drug development.
Core Mechanism of Action
This compound is an orally active inhibitor of QSOX1, an enzyme overexpressed in numerous tumor types that plays a crucial role in the formation of disulfide bonds in proteins.[1][2] By inhibiting QSOX1, this compound disrupts processes essential for tumor growth and invasion.[1][2] The inhibitor has demonstrated the ability to suppress the proliferative and invasive phenotypes of various cancer cell lines, including renal, triple-negative breast, lung, and pancreatic cancers.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its in vivo efficacy.
In Vivo Efficacy in Renal Cell Carcinoma Xenograft Models
This compound has demonstrated significant anti-tumor activity in two independent human xenograft mouse models of renal cell carcinoma.[1][2][3] The key findings from these preclinical studies are summarized below.
Quantitative Efficacy Data
| Animal Model | Cell Line | Treatment | Dosing Regimen | Duration | Outcome |
| Nude Mice | 786-O | This compound | 400 µ g/mouse/day , p.o. | 35 days | Inhibition of tumor growth.[3] |
| NSG Mice | RCJ-41T2 | This compound | 100 mg/kg, p.o. | 21 days | Inhibition of tumor growth and reduced laminin-α4 deposition.[3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings.
Human Xenograft Mouse Models of Renal Cell Carcinoma
-
Cell Lines:
-
786-O: A human renal clear cell carcinoma cell line.
-
RCJ-41T2: A human renal cell carcinoma cell line.
-
-
Animal Models:
-
Tumor Implantation:
-
Drug Administration:
-
This compound Formulation: The formulation of this compound for oral administration was not detailed in the provided search results.
-
Route of Administration: Oral gavage (p.o.).[3]
-
Dosing and Schedule:
-
Control Group: The control group received the vehicle (e.g., DMSO) via the same administration route and schedule.[5]
-
-
Efficacy Evaluation:
-
Tumor Volume Measurement: Tumor dimensions were measured regularly, and tumor volume was calculated.
-
Endpoint: The experiment was terminated after a predefined duration (35 days for the 786-O model and 21 days for the RCJ-41T2 model).[3]
-
Immunohistochemistry: In the RCJ-41T2 model, excised tumors were analyzed for laminin-α4 deposition.[3]
-
Conclusion
The available preclinical data strongly suggest that this compound is a promising orally active therapeutic agent for cancers that overexpress QSOX1.[1][2] Its ability to inhibit tumor growth in xenograft models of renal cell carcinoma warrants further investigation and development.[1][2] Future studies should aim to explore the efficacy of this compound in a broader range of cancer models, investigate its pharmacokinetic and pharmacodynamic properties in more detail, and assess its long-term safety profile.
References
SBI-183: A Potential Therapeutic Agent for Renal Cancer - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Renal cell carcinoma (RCC) remains a significant challenge in oncology, necessitating the exploration of novel therapeutic avenues. This technical guide provides an in-depth overview of SBI-183, a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), as a promising therapeutic agent for renal cancer. This compound has demonstrated potent anti-proliferative and anti-invasive properties in preclinical models of RCC. This document details the mechanism of action of this compound, its effects on key signaling pathways, comprehensive quantitative data from preclinical studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel treatments for renal cancer.
Introduction: The Role of QSOX1 in Renal Cancer
Quiescin Sulfhydryl Oxidase 1 (QSOX1) is a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for the oxidation of sulfhydryl groups to form disulfide bonds in proteins.[1][2] It plays a crucial role in protein folding and the structural integrity of the extracellular matrix (ECM).[2] In the context of cancer, QSOX1 is frequently overexpressed in various tumor types, including renal cell carcinoma, and its elevated expression is often associated with a more aggressive phenotype and poor prognosis.[3][4]
The role of QSOX1 in cancer progression is multifaceted. By facilitating the proper folding and assembly of ECM components like laminin and fibronectin, QSOX1 contributes to the creation of a tumor microenvironment that is conducive to cell proliferation, migration, and invasion.[2][5] Disruption of QSOX1 activity, therefore, presents a rational therapeutic strategy to counteract the malignant properties of cancer cells.
This compound: A Small Molecule Inhibitor of QSOX1
This compound was identified through high-throughput screening as a potent and selective inhibitor of QSOX1 enzymatic activity.[4] It binds to QSOX1 with a dissociation constant (Kd) of 20 μM, effectively blocking its disulfide bond-forming function.[6][7]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects primarily through the inhibition of QSOX1, leading to a cascade of downstream events that disrupt the tumor microenvironment and intracellular signaling.
Disruption of the Extracellular Matrix
QSOX1 is essential for the proper deposition and organization of key ECM proteins, including laminin.[2] Inhibition of QSOX1 by this compound disrupts the structural integrity of the ECM. In vivo studies have shown that treatment with this compound leads to a reduction in laminin-α4 deposition in renal cancer xenografts.[6] This altered ECM landscape interferes with the ability of cancer cells to adhere, migrate, and invade surrounding tissues.
Modulation of Integrin-Mediated Signaling
The ECM communicates with cells through transmembrane receptors, primarily integrins.[8][9] Laminins, major components of the basement membrane, bind to specific integrin receptors, triggering intracellular signaling cascades that regulate cell survival, proliferation, and migration.[3][9] By altering the deposition and structure of laminin in the ECM, this compound is hypothesized to disrupt the engagement of integrins on the surface of renal cancer cells. This interference with laminin-integrin signaling likely leads to the inhibition of downstream pathways critical for cancer progression, such as the Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence linking this compound to the modulation of these specific pathways in renal cancer is still emerging, the established role of QSOX1 in ECM organization strongly suggests this as a primary mechanism of action.[8][10][11]
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies. The key quantitative findings are summarized below for easy comparison.
| Parameter | Value | Assay/Model | Reference |
| Binding Affinity (Kd) | 20 μM | Microscale Thermophoresis | [6][7] |
| IC50 (786-O cells) | 4.6 μM | CellTiter-Glo (72h) | [6] |
| IC50 (RCJ-41T2 cells) | 3.9 μM | CellTiter-Glo (72h) | [6] |
| Tumor Growth Inhibition (786-O xenograft) | 86% reduction in tumor volume | In vivo mouse xenograft | [2] |
| Tumor Growth Inhibition (RCJ-41T2 xenograft) | Significant reduction in tumor growth | In vivo mouse xenograft | [6] |
Table 1: Summary of Quantitative Preclinical Data for this compound
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on published literature and standard laboratory practices.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Renal cancer cell lines (e.g., 786-O, RCJ-41T2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 4,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Matrigel Invasion Assay
This assay assesses the invasive potential of cancer cells by measuring their ability to migrate through a basement membrane extract (Matrigel).
Materials:
-
Renal cancer cell lines (e.g., 786-O, RCJ-41T2)
-
Serum-free cell culture medium
-
Complete cell culture medium (with 10% FBS as a chemoattractant)
-
This compound
-
Matrigel™ Basement Membrane Matrix (Corning)
-
24-well Transwell inserts (8.0 µm pore size)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain
Procedure:
-
Thaw Matrigel at 4°C overnight.
-
Dilute Matrigel 1:5 with cold, serum-free medium.
-
Coat the upper chamber of the Transwell inserts with 50 µL of the diluted Matrigel and incubate at 37°C for 1 hour to allow for gelling.
-
Harvest and resuspend renal cancer cells in serum-free medium containing this compound or vehicle control.
-
Seed 4 x 10^4 cells in 200 µL of the cell suspension into the upper chamber of the coated Transwell inserts.[12]
-
Add 600 µL of complete medium (with 10% FBS) to the lower chamber.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 10 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several microscopic fields and calculate the average.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Renal cancer cell lines (e.g., 786-O, RCJ-41T2)
-
Matrigel™
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Animal Husbandry: House mice in a pathogen-free environment with ad libitum access to food and water, in accordance with institutional animal welfare guidelines.[13][14][15]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of 1 x 10^6 renal cancer cells in a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound daily by oral gavage at the specified dose (e.g., 400 µ g/mouse/day for 786-O xenografts or 100 mg/kg for RCJ-41T2 xenografts).[6]
-
Control Group: Administer the vehicle alone following the same schedule.
-
-
Endpoint: Continue treatment for the specified duration (e.g., 35 days for 786-O, 21 days for RCJ-41T2).[6] Monitor the animals for signs of toxicity. Euthanize the mice at the end of the study or if humane endpoints are reached (e.g., tumor size exceeding institutional limits, significant weight loss, or signs of distress).
-
Data Analysis: Compare the tumor volumes between the treatment and control groups to determine the extent of tumor growth inhibition.
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent for the treatment of renal cancer. Its unique mechanism of action, targeting the enzymatic activity of QSOX1 and thereby disrupting the tumor microenvironment, offers a distinct advantage over conventional therapies. The preclinical data presented in this guide demonstrate the potent anti-proliferative and anti-invasive effects of this compound in relevant renal cancer models.
Future research should focus on several key areas:
-
Elucidation of Downstream Signaling: Further investigation is needed to precisely delineate the downstream signaling pathways affected by this compound-mediated QSOX1 inhibition in renal cancer cells.
-
Combination Therapies: Exploring the synergistic potential of this compound with other targeted therapies or immunotherapies could lead to more effective treatment regimens.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive PK/PD studies are required to optimize dosing schedules and assess the long-term safety and efficacy of this compound.
-
Clinical Translation: The promising preclinical findings warrant the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with renal cell carcinoma.
References
- 1. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Emerging Role of QSOX1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ebselen inhibits QSOX1 enzymatic activity and suppresses invasion of pancreatic and renal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. The PI3K/AKT Pathway and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Matrigel invasion assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. med.hku.hk [med.hku.hk]
- 15. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
SBI-183: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-183 is a novel, orally active small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in the proliferation and invasion of various cancer cells.[1][2][3] By targeting QSOX1, this compound presents a promising therapeutic strategy for cancers that overexpress this enzyme, including renal, breast, lung, and pancreatic cancers. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound, intended to support further research and development efforts.
Pharmacodynamics
The primary mechanism of action of this compound is the inhibition of the enzymatic activity of QSOX1.[1][2][3] QSOX1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the formation of disulfide bonds in proteins, playing a crucial role in protein folding and the remodeling of the extracellular matrix (ECM). In the context of cancer, overexpression of QSOX1 is associated with a more aggressive and invasive phenotype.
Target Binding and In Vitro Activity
This compound binds to QSOX1 with a dissociation constant (Kd) of 20 μM.[1][2] This interaction inhibits the enzyme's ability to catalyze the formation of disulfide bonds. The inhibitory effect of this compound on the viability of various cancer cell lines has been demonstrated, with IC50 values in the low micromolar range. Notably, this compound shows selectivity for tumor cells, with no significant toxicity observed in normal fibroblasts or rapidly proliferating peripheral blood mononuclear cells (PBMCs).[1]
| Parameter | Value | Cell Line(s) | Assay |
| Binding Affinity (Kd) | 20 µM | Recombinant QSOX1 | Not Specified |
| IC50 (Cell Viability) | 4.6 µM | 786-O (Renal) | CellTiter-Glo® |
| 3.9 µM | RCJ-41T2 (Renal) | CellTiter-Glo® | |
| 2.4 µM | MDA-MB-231 (Breast) | CellTiter-Glo® |
In Vitro Effects on Tumor Cell Behavior
This compound has been shown to suppress the proliferative and invasive phenotypes of a range of cancer cell lines.[1][3] In both 2D and 3D cell culture models, this compound dose-dependently inhibits tumor cell invasion.[1]
| Effect | Concentration Range | Cell Lines | Assay |
| Inhibition of Proliferation | 0.625 - 20 µmol/L | 786-O, RCJ-41T2, MDA-MB-231, A549, MIA PaCa₂ | Not Specified |
| Inhibition of Invasion | 2.5 - 20 µM | 786-O, RCJ-41T2, MDA-MB-231, A549, MIA PaCa₂ | 2D and 3D models |
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in vivo using human xenograft mouse models of renal cell carcinoma.[1] Oral administration of this compound resulted in a significant inhibition of tumor growth.[1]
| Animal Model | Cell Line | Dosing Regimen | Outcome |
| Human Xenograft Mouse | 786-O (Renal) | 400 µ g/mouse/day , p.o. for 35 days | Inhibited tumor growth |
| Human Xenograft Mouse | RCJ-41T2 (Renal) | 100 mg/kg, p.o. for 21 days | Inhibited tumor growth |
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively available in the public domain. The compound is described as "orally active," and has been administered via oral gavage in preclinical studies, suggesting it has some level of oral bioavailability.[1] However, quantitative parameters such as bioavailability, plasma half-life, Cmax, and clearance rates have not been reported in the reviewed literature. Further studies are required to fully characterize the pharmacokinetic profile of this compound.
Signaling Pathways
The inhibition of QSOX1 by this compound disrupts the proper formation and remodeling of the extracellular matrix (ECM), a key process in tumor invasion and metastasis. QSOX1 is known to be involved in the deposition of laminin, a major component of the basement membrane. By inhibiting QSOX1, this compound is believed to interfere with the structural integrity of the ECM, thereby impeding the ability of cancer cells to invade surrounding tissues.
Caption: Inhibition of QSOX1 by this compound disrupts ECM remodeling and tumor cell behavior.
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the log of the compound concentration.
Caption: Workflow for determining cell viability upon this compound treatment.
3D Spheroid-Based Invasion Assay (Matrigel)
This assay assesses the invasive potential of cancer cells in a three-dimensional environment that mimics the in vivo tumor microenvironment.
-
Spheroid Formation: Generate tumor spheroids by seeding cancer cells in ultra-low attachment round-bottom plates.
-
Matrigel Embedding: Embed the formed spheroids in a Matrigel® matrix in a new culture plate.
-
Compound Treatment: Add culture medium containing this compound or vehicle control to the wells.
-
Incubation and Imaging: Incubate the plate and capture images of the spheroids at regular intervals (e.g., every 24 hours) to monitor cell invasion into the surrounding matrix.
-
Data Analysis: Quantify the area of invasion over time for each treatment condition.
Caption: Workflow for assessing tumor cell invasion using a 3D spheroid model.
Modified Boyden Chamber Invasion Assay
This assay measures the ability of cancer cells to migrate through a basement membrane matrix in response to a chemoattractant.
-
Chamber Preparation: Coat the upper surface of a porous membrane insert (e.g., 8 µm pores) with a layer of Matrigel®.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the insert.
-
Chemoattractant: Place medium containing a chemoattractant (e.g., fetal bovine serum) in the lower chamber.
-
Compound Addition: Add this compound or vehicle control to the upper chamber with the cells.
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) to allow for cell invasion.
-
Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.
Caption: Workflow for the modified Boyden chamber invasion assay.
Conclusion
This compound is a promising QSOX1 inhibitor with demonstrated anti-cancer activity in preclinical models. Its ability to inhibit tumor cell proliferation and invasion highlights its potential as a therapeutic agent. While the pharmacodynamic profile of this compound is partially characterized, a significant gap exists in the understanding of its pharmacokinetic properties. Further investigation into the ADME profile of this compound is crucial for its continued development and potential translation to the clinic. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers in the field of oncology drug discovery and development.
References
The Role of SBI-183 in the Inhibition of Tumor Cell Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor cell invasion is a critical step in the metastatic cascade, representing a significant challenge in cancer therapy. SBI-183 has emerged as a promising small molecule inhibitor targeting Quiescin sulfhydryl oxidase 1 (QSOX1), an enzyme implicated in cancer progression and metastasis. This technical guide provides an in-depth overview of the core mechanism by which this compound inhibits tumor cell invasion, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Introduction: this compound and its Target, QSOX1
This compound is an orally active small molecule that has been identified as an inhibitor of Quiescin sulfhydryl oxidase 1 (QSOX1).[1][2][3] QSOX1 is an FAD-dependent enzyme responsible for catalyzing the formation of disulfide bonds in proteins, a crucial post-translational modification for their correct folding and stability.[4][5][6] In the context of cancer, QSOX1 is frequently overexpressed in various tumor types, including renal, breast, lung, and pancreatic cancers.[1][2] This overexpression is associated with a more aggressive and invasive phenotype.[5] this compound binds to QSOX1 with a dissociation constant (Kd) of 20 μM, inhibiting its enzymatic activity.[1][3]
Mechanism of Action: How this compound Impedes Tumor Cell Invasion
The primary mechanism by which this compound inhibits tumor cell invasion is through the disruption of the tumor microenvironment, which is heavily influenced by the enzymatic activity of QSOX1.
Disruption of Extracellular Matrix (ECM) Remodeling
QSOX1 plays a pivotal role in the maturation and deposition of extracellular matrix (ECM) components, such as laminin.[3] By catalyzing disulfide bond formation, QSOX1 contributes to the structural integrity of the ECM. Inhibition of QSOX1 by this compound disrupts this process, leading to aberrant ECM architecture.[7] A compromised ECM structure hinders the ability of cancer cells to adhere, migrate, and invade surrounding tissues.
Modulation of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of enzymes that degrade ECM proteins, facilitating cancer cell invasion. The activity of some MMPs is influenced by their conformation, which is stabilized by disulfide bonds. While the precise relationship is still under investigation, studies on QSOX1 knockdown have shown alterations in the activity of MMP-2 and MMP-9, both of which are critical for invasion.[8] It is hypothesized that by inhibiting QSOX1, this compound indirectly modulates MMP activity, further contributing to the suppression of invasion.
The proposed mechanism of action for this compound's anti-invasive effects is illustrated in the following diagram:
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound have been quantified in various cancer cell lines and in vivo models. The following tables summarize the key data.
| Parameter | Value | Target | Reference |
| Dissociation Constant (Kd) | 20 μM | QSOX1 | [1][3] |
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| 786-O | Renal Cell Carcinoma | 4.6 | [3] |
| RCJ-41T2 | Renal Cell Carcinoma | 3.9 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.4 | [3] |
| A549 | Lung Adenocarcinoma | Not specified | [1] |
| MIA PaCa2 | Pancreatic Ductal Adenocarcinoma | Not specified | [1] |
| Assay Type | Cell Lines | Effective Concentration | Reference |
| Matrigel Invasion Assay | 786-O, RCJ-41T2, MDA-MB-231, A549, MIA PaCa2 | 2.5 - 20 μM | [3] |
| Matrigel Spheroid Growth Assay | Multiple | Dose-dependent inhibition | [4] |
| Mouse Model | Cell Line | Dosage | Outcome | Reference |
| Human Xenograft (Renal Cancer) | 786-O | 400 μ g/mouse/day (p.o.) | Inhibition of tumor growth | [3] |
| Human Xenograft (Renal Cancer) | RCJ-41T2 | 100 mg/kg (p.o.) | Inhibition of tumor growth | [3] |
| Human Xenograft (Breast Cancer) | MDA-MB-231-Luc | 100 mg/kg/day (p.o.) | Decreased lung metastasis |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the anti-invasive properties of this compound.
Matrigel Invasion Assay (Modified Boyden Chamber)
This assay measures the ability of cancer cells to invade through a basement membrane-like matrix.
Protocol:
-
Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Seed the cells into the upper chamber.
-
Chemoattraction: Add complete medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period determined by the cell type's invasive potential (typically 24-48 hours).
-
Removal of Non-invading Cells: Carefully remove the medium from the upper chamber and gently swab the inside of the insert with a cotton swab to remove non-invading cells.
-
Fixation and Staining: Fix the invading cells on the underside of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope.
3D Spheroid Invasion Assay
This assay models the invasion of a solid tumor into a surrounding matrix.
Protocol:
-
Spheroid Formation: Generate tumor spheroids by seeding cells in ultra-low attachment plates and allowing them to aggregate for 48-72 hours.
-
Matrix Embedding: Embed the formed spheroids into a Matrigel or collagen I matrix in a new plate.
-
Treatment: After the matrix has solidified, add medium containing this compound or vehicle control on top of the gel.
-
Invasion Monitoring: Monitor the invasion of cells from the spheroid into the surrounding matrix over several days using a microscope.
-
Quantification: The area of invasion can be quantified using image analysis software.
In Vivo Xenograft Mouse Model
This model assesses the effect of this compound on tumor growth and metastasis in a living organism.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. WO2017048712A1 - Anti-neoplastic compounds and methods targeting qsox1 - Google Patents [patents.google.com]
- 4. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QSOX as a “bad actor” in (some forms of) breast cancer | Colin Thorpe Research Group [sites.udel.edu]
- 6. What are QSOX1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. High expression of QSOX1 reduces tumorogenesis, and is associated with a better outcome for breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
SBI-183 and QSOX1: A Technical Whitepaper on Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quiescin Sulfhydryl Oxidase 1 (QSOX1) has emerged as a compelling therapeutic target in oncology due to its overexpression in various tumor types and its role in promoting tumor growth and metastasis.[1][2][3] This technical guide provides an in-depth overview of the early-stage research on SBI-183, a small molecule inhibitor of QSOX1.[4][5][6] We consolidate key quantitative data, detail experimental methodologies, and visualize the pertinent biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of cancer biology and drug development.
Introduction to QSOX1
Quiescin Sulfhydryl Oxidase 1 (QSOX1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the formation of disulfide bonds in proteins, a critical process for their proper folding and function.[7][8] This enzymatic activity, which results in the reduction of molecular oxygen to hydrogen peroxide, is crucial in the extracellular matrix (ECM) and at the tumor-stroma interface.[1][9]
Several studies have reported the overexpression of QSOX1 in a variety of cancers, including breast, pancreas, prostate, and renal cell carcinoma.[2][3][4] Elevated QSOX1 expression is often associated with increased tumor cell invasion, migration, and poor patient prognosis, making it an attractive target for anticancer therapies.[1][3] The proposed mechanisms of QSOX1's pro-tumorigenic activity include facilitating the incorporation of laminin into the ECM, which supports tumor cell adhesion and migration, and the post-translational activation of matrix metalloproteinases (MMPs) that degrade the basement membrane during metastasis.[1]
This compound: A Novel QSOX1 Inhibitor
This compound was identified as a potent inhibitor of QSOX1 through a high-throughput screening of approximately 50,000 compounds.[4][6] It is a small molecule that binds to and inhibits the enzymatic activity of QSOX1, thereby suppressing the pro-tumorigenic functions of the enzyme.[4][10] Early research has demonstrated that this compound can inhibit tumor cell growth and invasion in vitro and reduce tumor size in vivo, warranting further investigation as a potential therapeutic agent.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage research on this compound and its interaction with QSOX1.
Table 1: Binding Affinity and Enzymatic Inhibition of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 20 ± 7 µM | Recombinant QSOX1 | [4][11] |
| IC50 (QSOX1 Enzymatic Activity) | Dose-dependent inhibition observed | Cell-free enzymatic assay | [4] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Cell Viability) | Assay Duration | Reference |
| 786-O | Renal Cell Carcinoma | 4.6 µM | 72 hours | [4][6] |
| RCJ-41T2 | Renal Cell Carcinoma | 3.9 µM | 72 hours | [4][6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.4 µM | 72 hours | [4][6] |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| 786-O Human Xenograft | Renal Cell Carcinoma | Oral administration of this compound | Inhibition of tumor growth | [4][5] |
| RCJ-41T2 Human Xenograft | Renal Cell Carcinoma | Oral administration of this compound | Inhibition of tumor growth | [4] |
| MDA-MB-231-luc TNBC Metastatic Xenograft | Triple-Negative Breast Cancer | This compound | 76% reduction in lung metastasis | [12][13] |
| Kidney Cancer Non-Metastatic Xenograft | Renal Cell Carcinoma | This compound | 51% suppression of primary tumor growth | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early-stage research of this compound.
QSOX1 Enzymatic Activity Assay (Fluorogenic)
This assay was utilized for the high-throughput screening that identified this compound.[4]
Principle: The enzymatic activity of QSOX1 produces hydrogen peroxide (H₂O₂), which in the presence of horseradish peroxidase (HRP), leads to the dimerization of homovanillic acid (HVA), resulting in a fluorescent product.
Protocol:
-
Prepare a reaction mixture in a black 96-well plate containing:
-
150 nM recombinant QSOX1 (rQSOX1)
-
1.4 µM Horseradish Peroxidase (HRP)
-
1 mM Homovanillic Acid (HVA)
-
Phosphate-Buffered Saline (PBS), pH 7.5
-
-
Add this compound at various concentrations to the wells.
-
Initiate the reaction by adding 150 µM dithiothreitol (DTT) as the substrate.
-
Incubate at ambient temperature.
-
Measure fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 420 nm. Data is typically recorded at a steady state, for example, 15 minutes after substrate addition.[4][11]
Microscale Thermophoresis (MST) for Binding Affinity
MST was used to determine the binding affinity (Kd) of this compound to QSOX1.[4]
Principle: MST measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which is used to quantify the binding affinity.
Protocol:
-
Label recombinant QSOX1 with a fluorescent dye (e.g., Dylight650).
-
Prepare a series of dilutions of this compound.
-
Mix a constant concentration of labeled QSOX1 (e.g., 50 nM) with the different concentrations of this compound.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement using an MST instrument.
-
Plot the change in thermophoresis against the ligand concentration and fit the data to a binding model to determine the dissociation constant (Kd).
Cell Viability Assay (CellTiter-Glo®)
This assay was used to determine the IC50 values of this compound in various cancer cell lines.[4][6]
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 40 µM to 0.076 nM) in triplicate.
-
Incubate for 72 hours.
-
Add CellTiter-Glo® reagent to each well.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
In Vitro Invasion Assay (Modified Boyden Chamber)
This assay was used to assess the effect of this compound on the invasive potential of cancer cells.[4][5]
Principle: The Boyden chamber assay measures the ability of cells to migrate through a layer of extracellular matrix (Matrigel) towards a chemoattractant.
Protocol:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cancer cells in the upper chamber in a serum-free medium containing this compound or a vehicle control.
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove non-invading cells from the top of the Matrigel layer.
-
Fix and stain the invading cells on the bottom of the insert.
-
Count the number of invading cells under a microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to QSOX1 and this compound research.
Caption: Proposed signaling pathways influenced by QSOX1 in cancer progression.
Caption: Mechanism of action of this compound as a QSOX1 inhibitor.
Caption: Experimental workflow for the discovery and validation of this compound.
Conclusion and Future Directions
The early-stage research on this compound has established it as a promising inhibitor of QSOX1 with demonstrated anti-tumor activity in preclinical models.[4][5][6] The data presented in this guide highlight its potential to suppress tumor cell proliferation and invasion by targeting the enzymatic function of QSOX1.[4][14]
Future research should focus on several key areas:
-
Lead Optimization: Improving the potency and pharmacokinetic properties of this compound through medicinal chemistry efforts. An analog of this compound, SPX-009, has already shown increased potency.[12][13]
-
Mechanism of Action: Further elucidating the downstream signaling pathways affected by QSOX1 inhibition. The potential link to the PI3K/Akt pathway warrants deeper investigation.[15]
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to QSOX1-targeted therapies.
-
Combination Therapies: Exploring the synergistic potential of this compound with other anticancer agents, such as chemotherapy or targeted therapies.
This technical guide provides a solid foundation for researchers and drug developers interested in advancing the development of QSOX1 inhibitors like this compound as a novel therapeutic strategy for cancer.
References
- 1. The Emerging Role of QSOX1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The emerging role of QSOX1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are QSOX1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. oncotarget.com [oncotarget.com]
- 10. This compound | QSOX1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Quiescin Sulfhydryl Oxidase 1 Regulates the Proliferation, Migration and Invasion of Human Glioblastoma Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SBI-183 Treatment in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-183 is a potent and orally active small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in cancer progression through its role in disulfide bond formation and extracellular matrix (ECM) maturation.[1][2][3] Overexpression of QSOX1 has been correlated with aggressive cancers and poor patient prognosis.[4] this compound has been shown to suppress the proliferative and invasive phenotype of various cancer cell lines, making it a valuable tool for in vitro cancer research and a potential candidate for anticancer drug development.[1][5][6] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cancer cell viability, proliferation, and invasion.
Mechanism of Action & Signaling Pathway
This compound functions by binding to and inhibiting the enzymatic activity of QSOX1 (Kd: 20 µM).[1][2][6] QSOX1 is a secreted enzyme that catalyzes the formation of disulfide bonds in proteins within the extracellular matrix, such as laminin.[1][4] By inhibiting QSOX1, this compound disrupts the proper folding and incorporation of these ECM proteins, leading to a disorganized matrix that is less conducive to tumor cell adhesion, migration, and invasion.[2][4] This disruption of the tumor microenvironment is a key mechanism by which this compound exerts its anti-tumor effects.[2] Furthermore, inhibition of QSOX1 has been shown to reduce the activity of matrix metalloproteinases (MMPs), such as MMP-2, which are crucial for the degradation of the ECM during cancer cell invasion.[7]
Caption: this compound signaling pathway.
Experimental Protocols
Cell Viability and Proliferation Assay
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells using a commercially available ATP-based assay (e.g., CellTiter-Glo®).
Workflow:
References
- 1. A secreted disulfide catalyst controls extracellular matrix composition and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. What are QSOX1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Emerging Role of QSOX1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound | QSOX1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. High expression of QSOX1 reduces tumorogenesis, and is associated with a better outcome for breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBI-183 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SBI-183, a potent and orally active inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), in various xenograft mouse models for preclinical cancer research. The provided protocols are based on established methodologies to ensure reproducibility and accuracy in evaluating the anti-tumor efficacy of this compound.
Introduction
Quiescin Sulfhydryl Oxidase 1 (QSOX1) is an enzyme responsible for catalyzing the formation of disulfide bonds in proteins, a critical process in protein folding and extracellular matrix (ECM) maturation.[1][2] In numerous cancer types, QSOX1 is overexpressed and has been associated with tumor growth, invasion, and metastasis.[1][2][3] this compound is a small molecule inhibitor of QSOX1 with a binding affinity (Kd) of 20 μM.[4][5][6] It has been shown to suppress the proliferation and invasive potential of various cancer cell lines, including renal, breast, lung, and pancreatic cancer cells, without significantly affecting non-malignant cells.[1][4][6] In vivo studies have demonstrated that oral administration of this compound can inhibit tumor growth in human xenograft mouse models, highlighting its potential as a novel anti-cancer therapeutic agent.[1][2][4]
Data Presentation: this compound Dosage in Xenograft Models
The following table summarizes the quantitative data from preclinical studies of this compound in different xenograft mouse models.
| Xenograft Model | Cancer Type | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Duration | Vehicle |
| 786-O | Renal Cell Carcinoma | Foxn1nu/nu | 400 µ g/mouse/day | Oral Gavage | Daily | 35 days | 100% DMSO |
| RCJ-41T2 | Renal Cell Carcinoma | NSG | 100 mg/kg | Oral Gavage | Daily | 21 days | Not Specified |
| MDA-MB-231-Luc | Triple-Negative Breast Cancer | Not Specified | 100 mg/kg | Oral Administration | Daily | Not Specified | Not Specified |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound in xenograft mouse models.
Xenograft Model Establishment
a. 786-O Renal Cell Carcinoma Model [1]
-
Cell Culture: Culture 786-O human renal cell carcinoma cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells and resuspend them in a sterile solution (e.g., PBS or media).
-
Implantation: Inoculate 1.0 × 106 786-O cells subcutaneously into the right hind flank of Foxn1nu/nu mice.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin treatment when tumors are palpable or have reached a specified size.
b. RCJ-41T2 Patient-Derived Xenograft (PDX) Model [1]
-
Tumor Tissue Preparation: Mince a section of the RCJ-41T2 tumor into a slurry using a sterilized blade.
-
Mixture Preparation: Mix the tumor slurry with an equal volume of Matrigel.
-
Implantation: Subcutaneously inject 100 microliters of the resulting mixture into 8- to 10-week-old male NSG mice using a 1 mL syringe with a 16-gauge needle.
-
Tumor Growth Monitoring: Monitor the mice for tumor development.
c. MDA-MB-231-Luc Breast Cancer Model [1]
-
Cell Preparation: Prepare a suspension of 5 × 106 MDA-MB-231-Luc cells in a 1:1 mixture of Matrigel and cell culture media.
-
Implantation: Inoculate 0.1 mL of the cell suspension into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Allow seven days for the tumors to establish before commencing treatment.
This compound Preparation and Administration
-
Preparation for 786-O Model: Dissolve this compound in 100% DMSO to achieve the desired concentration for a daily dose of 400 µ g/mouse .[1]
-
Administration: Administer the prepared this compound solution or vehicle control (100% DMSO) daily via oral gavage.
Tumor Measurement and Efficacy Evaluation
-
Tumor Measurement: Measure the tumor length and width regularly (e.g., twice weekly) using Vernier calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: (Length × Width2) / 2.
-
Data Analysis: Plot the mean tumor volume over time for both the this compound treated and vehicle control groups to assess the anti-tumor efficacy.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on the QSOX1 pathway.
Experimental Workflow for Xenograft Studies
Caption: Experimental workflow for this compound efficacy testing in xenograft models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | QSOX1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols: SBI-183 in Modified Boyden Chamber Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-183 is a potent and orally active small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in disulfide bond formation and protein folding.[1][2][3] Overexpressed in various cancers, QSOX1 plays a crucial role in the tumor microenvironment, contributing to cell proliferation, invasion, and metastasis.[4][5] Its activity is linked to the deposition of extracellular matrix (ECM) components, such as laminin, which facilitates cancer cell migration.[4] this compound has demonstrated efficacy in suppressing the invasive phenotype of multiple cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent.[1][2][6][7][8]
The modified Boyden chamber assay, also known as the transwell invasion assay, is a widely used in vitro method to evaluate the invasive potential of cells.[9][10][11] This assay utilizes a chamber with two compartments separated by a microporous membrane coated with a basement membrane matrix, such as Matrigel.[10] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The ability of cells to degrade the matrix and migrate through the pores towards the chemoattractant is a measure of their invasiveness.[9] These application notes provide a detailed protocol for utilizing this compound in a modified Boyden chamber assay to assess its inhibitory effect on cancer cell invasion.
Mechanism of Action of this compound
This compound inhibits the enzymatic activity of QSOX1, which is crucial for the formation of disulfide bonds in proteins secreted into the extracellular matrix.[3][4] By inhibiting QSOX1, this compound disrupts the proper folding and deposition of key ECM proteins that are essential for creating a permissive environment for cancer cell invasion.[4] Furthermore, QSOX1 activity has been linked to the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and migration. Inhibition of QSOX1 by this compound may lead to the downregulation of this pathway, further contributing to the suppression of cancer cell invasion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quiescin Sulfhydryl Oxidase 1 Regulates the Proliferation, Migration and Invasion of Human Glioblastoma Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quiescin/sulfhydryl oxidase 1b (QSOX1b) induces migration and proliferation of vascular smooth muscle cells by distinct redox pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quiescin/sulfhydryl oxidase 1b (QSOX1b) induces migration and proliferation of vascular smooth muscle cells by distinct redox pathways - Universidad Andrés Bello [researchers.unab.cl]
- 5. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. This compound - CAS:625403-59-0 - KKL Med Inc. [kklmed.com]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule Details | AXIM Biotech [aximbiotech.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing SBI-183 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-183 is a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in cancer progression through its role in extracellular matrix (ECM) remodeling and disulfide bond formation. Overexpression of QSOX1 has been observed in various cancers, including renal, breast, lung, and pancreatic cancer. This compound has been shown to suppress the proliferative and invasive phenotypes of cancer cells, making it a compound of interest in oncology research and drug development.[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound like this compound.[3][4] It represents the concentration of the drug required to inhibit a biological process, such as cell growth, by 50%. This document provides a detailed protocol for determining the IC50 of this compound in cancer cell lines.
Principle
The IC50 of this compound is determined by treating cancer cell lines with a range of concentrations of the inhibitor and measuring the resulting cell viability. A dose-response curve is then generated by plotting cell viability against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability compared to untreated control cells. Cell viability can be assessed using various assays, with the CellTiter-Glo® Luminescent Cell Viability Assay being a robust and sensitive method that quantifies ATP, an indicator of metabolically active cells.[5][6][7]
Data Presentation
The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| 786-O | Renal Cell Carcinoma | 4.6 | 72 hours |
| RCJ-41T2 | Renal Cell Carcinoma | 3.9 | 72 hours |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.4 | 72 hours |
| A549 | Lung Adenocarcinoma | Not Reported | Not Reported |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | Not Reported | Not Reported |
Data sourced from MedchemExpress and Probechem Biochemicals product information.[1][8]
Experimental Protocols
Protocol for Determining this compound IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed for determining the IC50 of this compound in adherent cancer cell lines cultured in 96-well plates.
Materials:
-
Cancer cell lines of interest (e.g., 786-O, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well clear-bottom, opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell lines until they reach approximately 80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.[9] d. Incubate the plate for 24 hours to allow the cells to attach.[10]
-
Preparation of this compound Serial Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform a serial dilution of the this compound stock solution in complete culture medium to obtain the desired final concentrations for the dose-response curve. A common approach is to use a 2-fold or 3-fold dilution series. For this compound, a concentration range of 0.1 µM to 100 µM is a reasonable starting point. c. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a medium-only control (no cells) for background luminescence.[6]
-
Cell Treatment: a. After the 24-hour incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions to the respective wells. c. Incubate the plate for 72 hours in a humidified incubator.[1]
-
Cell Viability Measurement (CellTiter-Glo® Assay): a. Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[6][11] b. Add 100 µL of CellTiter-Glo® reagent to each well.[6] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11] e. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the average background luminescence (medium-only wells) from all other readings. b. Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability). c. Plot the percentage of cell viability versus the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Mandatory Visualization
Caption: Workflow for determining the IC50 of this compound in cancer cell lines.
Caption: Simplified QSOX1 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Metabolic Reprogramming to Improve Breast Cancer Treatment: An In Vitro Evaluation of Selected Metabolic Inhibitors Using a Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Role of QSOX1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High expression of QSOX1 reduces tumorogenesis, and is associated with a better outcome for breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining SBI-183 with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-183 is an orally active small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in tumor progression and metastasis. QSOX1 is overexpressed in various cancers, including renal, breast, lung, and pancreatic cancer, making it a promising therapeutic target. Preclinical studies have demonstrated that this compound can suppress cancer cell proliferation and invasion, and inhibit tumor growth in vivo. While this compound shows promise as a monotherapy, a strategic approach to enhance its anti-cancer efficacy is to combine it with existing chemotherapy agents. This document provides detailed application notes and protocols for investigating the synergistic or additive effects of this compound in combination with standard-of-care chemotherapy drugs.
The rationale for combining this compound with chemotherapy is based on the distinct mechanisms of action. This compound targets the tumor microenvironment and cell invasion pathways by inhibiting QSOX1, while traditional cytotoxic agents directly target rapidly dividing cancer cells. Research on other QSOX1 inhibitors suggests that this combination strategy could be beneficial. For instance, QSOX1 inhibitory antibodies have been shown to have added benefits when combined with doxorubicin in murine cancer models. Furthermore, it has been suggested that combining a QSOX1 inhibitor with a cytotoxic agent might be an effective way to inhibit the metastasis of chemo-resistant cells.
These application notes provide a framework for preclinical evaluation of this compound in combination with chemotherapy agents such as doxorubicin, cisplatin, and paclitaxel. The protocols outlined below are intended to guide researchers in assessing synergy, determining optimal dosing, and elucidating the underlying mechanisms of action for these combination therapies.
Data Presentation
Quantitative data from combination studies should be summarized in clear and structured tables to facilitate comparison and interpretation. Below are example templates for presenting in vitro and in vivo data.
Table 1: Example Data for In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in 4T1 Breast Cancer Cells
| Treatment Group | IC50 (µM) ± SD | Combination Index (CI) | Synergy/Antagonism |
| This compound | 3.5 ± 0.4 | - | - |
| Doxorubicin | 0.8 ± 0.1 | - | - |
| This compound + Doxorubicin (1:1 ratio) | 1.2 ± 0.2 (this compound) 1.2 ± 0.2 (Doxorubicin) | 0.65 | Synergistic |
| This compound + Doxorubicin (1:5 ratio) | 0.9 ± 0.1 (this compound) 4.5 ± 0.5 (Doxorubicin) | 0.58 | Synergistic |
CI < 0.9 indicates synergy; 0.9 < CI < 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.
Table 2: Example Data for In Vivo Efficacy of this compound in Combination with Cisplatin in A549 Lung Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +2.5 |
| This compound (50 mg/kg, p.o., daily) | 875 ± 110 | 30 | +1.8 |
| Cisplatin (5 mg/kg, i.p., weekly) | 750 ± 95 | 40 | -5.2 |
| This compound + Cisplatin | 375 ± 60 | 70 | -4.5 |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
This protocol details the determination of synergistic effects of this compound with a chemotherapeutic agent using a cell viability assay, such as the MTT or CellTiter-Glo® assay.
Materials:
-
Cancer cell line of interest (e.g., 4T1, A549, PANC-1)
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent (e.g., Doxorubicin)
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapy agent in DMSO. Create a dilution series for each drug and for the combination at a constant ratio (e.g., 1:1, 1:5, 5:1 based on their respective IC50 values).
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO) and single-agent controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 150 µL of DMSO to dissolve the formazan crystals and read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
Protocol 2: 3D Spheroid Invasion Assay
This protocol assesses the effect of this compound and chemotherapy on the invasion of cancer cells in a 3D culture model.
Materials:
-
Ultra-low attachment 96-well plates
-
Cancer cell line
-
Complete cell culture medium
-
Matrigel® or similar basement membrane matrix
-
This compound
-
Chemotherapy agent
-
Microscope with imaging capabilities
Procedure:
-
Spheroid Formation: Seed 2,000-5,000 cells per well in an ultra-low attachment 96-well plate in 100 µL of complete medium. Centrifuge the plate at low speed to facilitate cell aggregation and incubate for 48-72 hours to allow spheroid formation.
-
Matrigel® Embedding: Carefully add 50 µL of Matrigel® to each well containing a spheroid. Allow the Matrigel® to solidify at 37°C for 30 minutes.
-
Treatment: Add 100 µL of complete medium containing the desired concentrations of this compound, the chemotherapy agent, or the combination to each well.
-
Invasion Monitoring: Image the spheroids at 0, 24, 48, and 72 hours post-treatment.
-
Data Analysis: Measure the area of invasion (the area covered by cells that have migrated out of the spheroid) at each time point using image analysis software (e.g., ImageJ). Compare the invasion area between treatment groups.
Protocol 3: In Vivo Combination Therapy in a Xenograft Model
This protocol describes an in vivo study to evaluate the efficacy of this compound combined with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Matrigel®
-
This compound formulation for oral gavage
-
Chemotherapy agent formulation for injection
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel® into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, Chemotherapy agent, this compound + Chemotherapy agent).
-
Drug Administration:
-
Administer this compound daily via oral gavage.
-
Administer the chemotherapy agent according to its established dosing schedule (e.g., once weekly via intraperitoneal injection).
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the mice for any signs of toxicity.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment groups. Analyze body weight changes as a measure of toxicity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: QSOX1 pathway and points of therapeutic intervention.
Application Notes and Protocols: Long-Term Stability of SBI-183 in DMSO Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-183 is a potent and orally active inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in cancer progression through its role in extracellular matrix (ECM) maturation and disulfide bond formation. As a crucial tool for in vitro and in vivo studies, understanding the long-term stability of this compound in its common solvent, dimethyl sulfoxide (DMSO), is paramount for ensuring the accuracy and reproducibility of experimental results. These application notes provide a comprehensive overview of the recommended storage conditions, a detailed protocol for assessing long-term stability, and insights into the signaling pathway of its target, QSOX1.
Recommended Storage Conditions
Based on information from various suppliers, the following storage conditions are recommended for this compound dissolved in DMSO. Adherence to these guidelines is critical for maintaining the integrity of the compound for as long as possible.
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 6 months | Suitable for medium-term storage. Some sources suggest a shorter duration of 1 month, so caution is advised.[1] |
| 4°C | Not Recommended | Short-term storage at 4°C may be acceptable for working solutions on the day of an experiment, but it is not advised for longer periods. |
| Room Temperature | Not Recommended | Significant degradation may occur. |
Key Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: To prevent degradation, it is best to aliquot the stock solution into smaller, single-use volumes.[1]
-
Use High-Quality DMSO: Anhydrous, high-purity DMSO is recommended to minimize the potential for compound degradation due to contaminants or water.
-
Protect from Light: While not explicitly stated for this compound, it is good practice to store solutions in amber vials or otherwise protect them from light to prevent photodegradation.
QSOX1 Signaling Pathway in Cancer
This compound exerts its biological effects by inhibiting QSOX1. This enzyme is secreted into the extracellular space where it plays a significant role in the tumor microenvironment. The diagram below illustrates the key aspects of the QSOX1 signaling pathway in the context of cancer.
Caption: QSOX1 is secreted and promotes ECM maturation, which supports tumor growth.
Protocol for Long-Term Stability Assessment of this compound in DMSO
This protocol outlines a comprehensive approach to quantitatively assess the long-term stability of this compound in a DMSO solution.
Materials and Reagents
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier for LC-MS)
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
Experimental Workflow
The following diagram provides a visual representation of the stability testing workflow.
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Detailed Procedure
3.1. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder to prepare a 10 mM stock solution in DMSO.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO. Ensure complete dissolution by vortexing or gentle sonication.
-
Immediately aliquot the stock solution into multiple amber glass vials to be used for the different storage conditions and time points. This minimizes the need for freeze-thaw cycles of the bulk solution.
3.2. Storage
-
Label the vials clearly with the compound name, concentration, date, and storage condition.
-
Store the aliquots at the designated temperatures: -80°C, -20°C, 4°C, and room temperature (as a stress condition).
3.3. Sample Analysis
-
At each designated time point (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Allow the samples to thaw completely and equilibrate to room temperature.
-
Prepare the samples for analysis by diluting them to a suitable concentration (e.g., 1 µM) with an appropriate solvent system (e.g., 50:50 ACN:water).
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.
-
Mobile Phase Example: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Column Example: A C18 reverse-phase column.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance, and use mass spectrometry to identify potential degradation products.
-
-
The initial analysis at time zero will serve as the baseline for comparison.
Data Analysis and Presentation
The stability of this compound is determined by assessing the remaining percentage of the parent compound and the emergence of any degradation products.
Table for Summarizing Stability Data:
| Storage Temp. | Time Point | % Purity of this compound (by HPLC Peak Area) | Peak Area of Degradation Product 1 | Peak Area of Degradation Product 2 | Notes |
| -80°C | 0 months | 99.8% | N/A | N/A | Baseline |
| 1 month | |||||
| 3 months | |||||
| 6 months | |||||
| 12 months | |||||
| -20°C | 0 months | 99.8% | N/A | N/A | Baseline |
| 1 month | |||||
| 3 months | |||||
| 6 months | |||||
| 12 months | |||||
| 4°C | 0 months | 99.8% | N/A | N/A | Baseline |
| 1 month | |||||
| 3 months | |||||
| 6 months | |||||
| 12 months | |||||
| Room Temp. | 0 months | 99.8% | N/A | N/A | Baseline |
| 1 week | |||||
| 1 month |
Conclusion
While specific long-term stability data for this compound in DMSO is not extensively published, the provided protocols and general guidelines offer a robust framework for researchers to ensure the integrity of their experimental compound. For optimal results, it is recommended to store this compound in DMSO at -80°C in single-use aliquots. For critical applications, conducting an in-house stability assessment using the outlined protocol is advisable to guarantee the quality and reliability of research findings.
References
Application Notes and Protocols for Cell Viability Assays with SBI-183 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of SBI-183, a known inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), on cell viability. The protocols are intended for use by researchers in cancer biology and drug development to evaluate the cytotoxic and apoptotic effects of this compound on various cancer cell lines.
Introduction to this compound
This compound is an orally active small molecule inhibitor of QSOX1.[1][2] QSOX1 is an enzyme that catalyzes the formation of disulfide bonds in proteins, playing a crucial role in protein folding and extracellular matrix (ECM) organization.[1][3] In many cancer types, QSOX1 is overexpressed and contributes to tumor growth, invasion, and metastasis by facilitating ECM remodeling.[1][4][5] this compound has been shown to suppress the proliferative and invasive phenotypes of various cancer cell lines, including renal, breast, lung, and pancreatic cancer cells.[2]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines. This data is essential for designing cell viability experiments with appropriate concentration ranges of the inhibitor.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 786-O | Renal Cell Carcinoma | 4.6 | [3] |
| RCJ-41T2 | Renal Cell Carcinoma | 3.9 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.4 | [3] |
Signaling Pathway of QSOX1 Inhibition by this compound
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of QSOX1. This inhibition disrupts the proper formation of disulfide bonds in extracellular matrix proteins, such as laminin, leading to a disorganized ECM. An altered ECM impairs cancer cell adhesion, migration, and invasion. Furthermore, QSOX1 activity has been linked to the regulation of matrix metalloproteinases (MMPs), enzymes that degrade the ECM to facilitate cancer cell invasion. By inhibiting QSOX1, this compound can indirectly reduce MMP activity, further contributing to its anti-invasive effects.
Caption: this compound inhibits QSOX1, disrupting ECM assembly and reducing cancer cell invasion.
Experimental Protocols
Here we provide detailed protocols for two common cell viability assays to assess the effects of this compound: the MTT assay for measuring metabolic activity and the Annexin V/PI assay for detecting apoptosis.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Caption: Workflow for the MTT cell viability assay with this compound treatment.
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range based on published IC50 values is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Caption: Workflow for the Annexin V/PI apoptosis assay after this compound treatment.
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells) from each well into a separate centrifuge tube.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to their respective centrifuge tubes containing the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. High expression of QSOX1 reduces tumorogenesis, and is associated with a better outcome for breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Role of QSOX1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SBI-183 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of SBI-183, a known inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1).
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, offering solutions and preventative measures.
Problem: this compound is precipitating out of solution in my cell culture medium.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media. Precipitation is a common issue when diluting a concentrated DMSO stock into an aqueous buffer.
-
Solution 1: Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.[1] You can achieve this by preparing a more concentrated stock solution of this compound in DMSO, allowing for a smaller volume to be added to your culture medium. However, be mindful that highly concentrated DMSO stocks can also promote precipitation upon dilution.
-
Solution 2: Stepwise Dilution: Avoid adding the concentrated DMSO stock of this compound directly to your full volume of cell culture medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-free media or PBS, vortexing gently, and then add this intermediate dilution to the final culture volume.
-
Solution 3: Use of Excipients: For in vivo studies, co-solvents and excipients are often necessary. While less common for in vitro work, in cases of severe precipitation, the use of solubilizing agents like cyclodextrins could be explored, though their effects on your specific cell line would need to be validated.
-
Solution 4: Sonication: Gentle sonication of the final solution can help to redissolve small precipitates that may have formed during dilution.[2]
-
Solution 5: Warm the Medium: Gently warming the cell culture medium to 37°C before and after adding this compound can sometimes help to keep the compound in solution. However, avoid excessive heat as it may degrade the compound.
Problem: I am seeing inconsistent results in my in vitro proliferation or invasion assays.
Possible Causes and Solutions:
-
Incomplete Solubilization: If this compound is not fully dissolved in the stock solution or precipitates upon addition to the culture medium, the actual concentration of the inhibitor will be lower and variable between experiments.
-
Solution: Always visually inspect your stock solution and final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting steps above. It is also good practice to prepare fresh dilutions from the stock solution for each experiment.
-
-
Cell Line Dependent Sensitivity: The IC50 of this compound can vary between different cell lines. For example, the IC50 has been reported as 4.6 µM in 786-O cells, 3.9 µM in RCJ-41T2 cells, and 2.4 µM in MDA-MB-231 cells.[3][4]
-
Solution: Perform a dose-response curve for your specific cell line to determine the optimal concentration range for your experiments.
-
-
Assay Duration: The inhibitory effect of this compound on cell proliferation and invasion is time-dependent.
-
Solution: Ensure your assay duration is sufficient to observe the desired effect. Published studies have used incubation times ranging from 72 hours to 8 days for proliferation and invasion assays, respectively.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: The solubility of this compound in various solvents is summarized in the table below. It is important to note that solubility can be affected by temperature, pH, and the purity of the compound and solvent.
| Solvent | Solubility | Molecular Weight ( g/mol ) |
| DMSO | 10 mM (~2.96 mg/mL) | 296.37 |
| Ethanol | Soluble | 296.37 |
Q2: How should I prepare a stock solution of this compound?
A2: A detailed protocol for preparing a 10 mM stock solution of this compound in DMSO is provided below.
Q3: What is the recommended storage condition for this compound solutions?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of this compound in aqueous solutions for extended periods is limited due to its hydrophobic nature. It is advisable to prepare fresh working solutions from the DMSO stock for each experiment.
Q4: Can this compound be used for in vivo studies?
A4: Yes, this compound has been used in in vivo studies with oral administration (gavage).[3][4] However, its use can be limited by its solubility.[5] Formulations for in vivo use may require specific vehicles to improve solubility and bioavailability. One study mentions the use of a DMSO vehicle for oral gavage in mice.[6] Researchers should carefully develop and validate their in vivo formulations.
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1).[3][4] QSOX1 is an enzyme that catalyzes the formation of disulfide bonds in proteins and is often overexpressed in various cancers. By inhibiting QSOX1, this compound can suppress tumor cell growth, invasion, and metastasis.[6][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound powder based on its molecular weight (296.37 g/mol ) to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.96 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: 3D Spheroid Invasion Assay
This protocol is a generalized procedure based on common practices and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
Basement membrane extract (BME), such as Matrigel®
-
This compound stock solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with imaging capabilities
Procedure:
-
Spheroid Formation:
-
Harvest and count your cells.
-
Resuspend the cells in complete culture medium at a concentration that will result in single spheroids of the desired size (typically 2,000-5,000 cells per well). This needs to be optimized for each cell line.
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours to allow for spheroid formation.[8]
-
-
Embedding Spheroids in BME:
-
Thaw the BME on ice overnight. Keep all reagents and plates on ice during this procedure.
-
Carefully remove approximately 50 µL of the medium from each well without disturbing the spheroid.
-
In a separate pre-chilled tube, dilute the BME with cold serum-free medium to the desired final concentration (e.g., a 1:1 ratio).[8]
-
Gently add 50-100 µL of the BME mixture to each well containing a spheroid.
-
Centrifuge the plate at 300 x g at 4°C for 5 minutes to position the spheroid in the center of the BME.[9]
-
Transfer the plate to a 37°C incubator for 30-60 minutes to allow the BME to polymerize.[8]
-
-
Treatment and Invasion:
-
Prepare your working solutions of this compound in complete culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Gently add 100 µL of the medium containing the desired concentration of this compound or vehicle control on top of the polymerized BME.
-
Incubate the plate at 37°C and monitor spheroid invasion over time (e.g., every 24 hours for 3-7 days) using an inverted microscope.
-
-
Data Analysis:
-
Capture images of the spheroids at each time point.
-
Quantify the area of invasion using image analysis software such as ImageJ. The area of invasion can be calculated by subtracting the area of the spheroid core at time zero from the total area of the spheroid and invading cells at subsequent time points.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified signaling pathway of QSOX1 and the inhibitory action of this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. problems diluting DMSO stock solutions - General Lab Techniques [protocol-online.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | QSOX1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ziath.com [ziath.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sartorius.com [sartorius.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Technical Support Center: Optimizing SBI-183 Concentration for Cell-based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of SBI-183, a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active small molecule that functions as an inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1).[1][2] It binds to QSOX1 with a dissociation constant (Kd) of 20 μM, inhibiting its enzymatic activity.[1][2] QSOX1 is an enzyme that catalyzes the formation of disulfide bonds in proteins, playing a crucial role in protein folding and the composition of the extracellular matrix (ECM).[3][4] By inhibiting QSOX1, this compound can suppress the proliferative and invasive phenotypes of various cancer cells.[1][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[6] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: Based on published studies, a typical starting concentration range for this compound in cell-based assays is between 0.625 µM and 20 µM.[1][5] The optimal concentration will vary depending on the cell line and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: Does this compound affect non-cancerous cells?
A4: Studies have shown that this compound can selectively inhibit the proliferation of tumor cells without significantly affecting the viability of non-malignant cells, such as fibroblasts and rapidly proliferating peripheral blood mononuclear cells (PBMCs), at concentrations effective against cancer cells.[3][7]
Troubleshooting Guides
Problem 1: I am not observing the expected inhibitory effect of this compound on my cancer cell line.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can be cell-line specific.
-
Solution: Perform a dose-response experiment (e.g., from 0.1 µM to 50 µM) to determine the IC50 value for your specific cell line.
-
-
Possible Cause 2: Low QSOX1 Expression. The target cell line may not express sufficient levels of QSOX1 for this compound to exert a significant effect.
-
Solution: Verify the expression level of QSOX1 in your cell line using techniques such as Western blot or qPCR.
-
-
Possible Cause 3: Compound Instability. this compound may be unstable in the cell culture medium over the duration of the experiment.
-
Solution: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Consider the stability of small molecules in your specific culture medium and minimize the time the compound is in the incubator before the assay endpoint.[8]
-
-
Possible Cause 4: Incorrect Vehicle Control. The vehicle (e.g., DMSO) concentration may be affecting the cells.
-
Solution: Ensure that the final concentration of the vehicle in the experimental wells is consistent across all conditions and is at a non-toxic level (typically ≤ 0.5%). Include a vehicle-only control in your experimental setup.[7]
-
Problem 2: I am observing high background or inconsistent results in my cell viability assay (e.g., MTT assay).
-
Possible Cause 1: Interference with Assay Reagents. this compound, like other small molecules, may directly interfere with the reduction of the tetrazolium salt (e.g., MTT) to formazan, leading to inaccurate readings.[9]
-
Solution: Perform a control experiment without cells to see if this compound at the tested concentrations reacts with the assay reagent. If interference is observed, consider using an alternative viability assay that relies on a different principle, such as a resazurin-based assay or a method that measures ATP content.
-
-
Possible Cause 2: Issues with Formazan Solubilization. Incomplete solubilization of formazan crystals in an MTT assay can lead to variable results.
-
Solution: Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization solution. Visually inspect the wells under a microscope before reading the plate.
-
-
Possible Cause 3: Cell Clumping. Uneven cell distribution in the wells can lead to inconsistent results.
-
Solution: Ensure a single-cell suspension before plating. After plating, gently rock the plate to ensure even distribution of cells.
-
Problem 3: My invasion assay results are not showing a clear difference between treated and untreated cells.
-
Possible Cause 1: Inappropriate Incubation Time. The incubation time may be too short to observe a significant difference in invasion or too long, leading to an overgrowth of cells in the control group.
-
Solution: Optimize the incubation time for your specific cell line. This may range from 24 to 72 hours.
-
-
Possible Cause 2: Incorrect Matrigel Concentration. The density of the Matrigel can significantly impact the ability of cells to invade.
-
Solution: Titrate the concentration of Matrigel to find the optimal density that allows for measurable invasion in the control group without being too permissive.
-
-
Possible Cause 3: Chemoattractant Issues. The chemoattractant in the lower chamber may not be effective or may be at a suboptimal concentration.
-
Solution: Ensure that the chemoattractant (e.g., fetal bovine serum) is at an appropriate concentration to induce migration. Typically, a higher concentration of serum is used in the lower chamber compared to the upper chamber.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| 786-O | Renal Cell Carcinoma | 72 hours | 4.6 | [1][5] |
| RCJ-41T2 | Renal Cell Carcinoma | 72 hours | 3.9 | [1][5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 hours | 2.4 | [1][5] |
Table 2: Effective Concentration Ranges of this compound in Functional Assays
| Assay Type | Cell Lines | Concentration Range (µM) | Duration | Effect | Reference |
| Proliferation | 786-O, RCJ-41T2, MDA-MB-231, A549, MIA PaCa-2 | 0.625 - 20 | 5 days | Dose-dependent inhibition of proliferation | [1][5] |
| Invasion (2D & 3D) | 786-O, RCJ-41T2, MDA-MB-231, A549, MIA PaCa-2 | 2.5 - 20 | 4 - 8 days | Dose-dependent inhibition of invasion | [1][5] |
| Enzymatic Activity | Recombinant QSOX1 | 6.25 - 50 | 15 minutes | Dose-dependent inhibition of QSOX1 activity | [1][5] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Transwell Invasion Assay
This protocol provides a general framework for assessing cell invasion through a basement membrane matrix.
-
Chamber Preparation:
-
Thaw Matrigel on ice overnight.
-
Dilute the Matrigel to the desired concentration with cold, serum-free medium.
-
Coat the top of an 8 µm pore size Transwell insert with a thin layer of the diluted Matrigel (e.g., 50 µL).
-
Incubate the coated inserts at 37°C for at least 30-60 minutes to allow the gel to solidify.
-
-
Cell Preparation and Seeding:
-
Starve the cells in serum-free medium for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the coated Transwell insert.
-
-
Assay Assembly and Incubation:
-
Add 500 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Carefully place the Transwell insert into the well, ensuring there are no air bubbles between the insert and the medium.
-
Add this compound or vehicle control to both the upper and lower chambers at the desired concentrations.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the underside of the membrane with methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the cells with a 0.1% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained cells in several random fields of view under a microscope.
-
QSOX1 Enzymatic Activity Assay (Fluorogenic)
This protocol is based on a previously described method and measures the hydrogen peroxide (H2O2) produced by QSOX1 activity.[10]
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Recombinant QSOX1 (rQSOX1): Prepare a working solution in assay buffer.
-
Dithiothreitol (DTT): Prepare a stock solution in assay buffer.
-
Horseradish Peroxidase (HRP): Prepare a working solution in assay buffer.
-
Homovanillic Acid (HVA): Prepare a stock solution in assay buffer.
-
This compound: Prepare serial dilutions in assay buffer from a DMSO stock.
-
-
Assay Procedure:
-
In a black 96-well plate, add the following reagents in order:
-
This compound or vehicle control.
-
rQSOX1.
-
HRP.
-
HVA.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding DTT to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence (excitation ~320 nm, emission ~420 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) or as an endpoint measurement after a fixed time (e.g., 15 minutes).[10]
-
The rate of increase in fluorescence is proportional to the QSOX1 activity.
-
Visualizations
Caption: QSOX1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in cell-based assays.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Emerging Role of QSOX1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving the Oral Bioavailability of SBI-183
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of SBI-183, a known inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1).
Troubleshooting Guides
Issue 1: Low and Variable Oral Absorption of this compound in Preclinical Models
Possible Cause: Poor aqueous solubility of this compound is a likely contributor to low oral bioavailability. It has been noted that the maximum tolerated dose of this compound in vivo was limited by its solubility.[1] Poor solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, thereby limiting the amount of drug available for absorption.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
Permeability: Assess the permeability of this compound using in vitro models such as the Caco-2 cell monolayer assay. This will help classify the compound according to the Biopharmaceutics Classification System (BCS).
-
-
Formulation Strategies to Enhance Solubility and Dissolution:
-
Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area of the drug particles, which can enhance the dissolution rate.[2][3]
-
Amorphous Solid Dispersions: Create solid dispersions of this compound in a hydrophilic polymer matrix to improve its dissolution properties.
-
Lipid-Based Formulations: Investigate the use of Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) to present this compound in a solubilized form in the GI tract.[2][3][4]
-
Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins to enhance the aqueous solubility of this compound.[2][3]
-
Issue 2: High Inter-Individual Variability in Pharmacokinetic (PK) Data
Possible Cause: Variability in GI physiology (e.g., gastric emptying time, intestinal motility, pH) and food effects can significantly impact the absorption of a poorly soluble drug like this compound.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Fasting/Fed State: Conduct PK studies in both fasted and fed states to assess the impact of food on this compound absorption.
-
Vehicle Control: Use a consistent and well-characterized vehicle for oral administration.
-
-
Advanced Formulation Approaches:
-
Controlled-Release Formulations: Develop formulations that release the drug at a controlled rate to minimize the impact of GI transit time variability.
-
Bio-adhesive Formulations: Incorporate bio-adhesive polymers to increase the residence time of the formulation in the absorptive region of the GI tract.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1).[5][6][7] QSOX1 is an enzyme that catalyzes the formation of disulfide bonds in proteins and is often overexpressed in various cancer types.[8][9] By inhibiting QSOX1, this compound can suppress tumor cell growth and invasion.[5][9]
Q2: Has this compound been administered orally in preclinical studies?
A2: Yes, this compound has been administered orally (via gavage) in mouse xenograft models of renal cell carcinoma, where it was shown to inhibit tumor growth.[5][9][10]
Q3: What are the known limitations to the oral delivery of this compound?
Q4: What formulation strategies can be explored to improve the oral bioavailability of this compound?
A4: Several formulation strategies can be employed for poorly water-soluble drugs like this compound. These include:
-
Particle Size Reduction: Micronization and nanosizing.[2][3]
-
Solid Dispersions: Creating an amorphous form of the drug in a polymer matrix.[2]
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS).[2][3][4]
-
Complexation: Using cyclodextrins to form inclusion complexes.[2][3]
Q5: Are there any in vivo pharmacokinetic data available for this compound?
A5: While in vivo studies have demonstrated the efficacy of orally administered this compound in tumor models, detailed pharmacokinetic parameters such as percentage bioavailability, Cmax, and AUC are not extensively reported in the public domain.[1][5][9][10]
Data Presentation
Table 1: General Strategies to Improve Oral Bioavailability of Poorly Soluble Drugs
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution.[2][11] | Simple and widely applicable. | Can lead to particle aggregation. |
| Solid Dispersions | Drug is dispersed in a hydrophilic carrier in an amorphous state.[2] | Significant increase in dissolution rate. | Potential for physical instability (recrystallization). |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a lipid vehicle, forming an emulsion in the GI tract.[3][4] | Enhances solubility and can bypass first-pass metabolism. | Potential for GI side effects from surfactants.[13] |
| Cyclodextrin Complexation | Forms a host-guest complex, with the drug molecule in the hydrophobic cavity of the cyclodextrin.[2] | Increases aqueous solubility. | Limited drug-loading capacity. |
Experimental Protocols
Protocol 1: Preparation and Evaluation of this compound Nanosuspension
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.
Methodology:
-
Preparation:
-
Disperse this compound in an aqueous solution containing a stabilizer (e.g., a polymer or surfactant).
-
Subject the suspension to high-pressure homogenization or wet milling to reduce the particle size to the nanometer range.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure using dynamic light scattering.
-
Morphology: Visualize using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids and compare with the unprocessed drug.
-
-
In Vivo Pharmacokinetic Study:
-
Administer the nanosuspension and a control suspension of unprocessed this compound orally to a rodent model.
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) to determine the relative bioavailability.
-
Protocol 2: Development and Assessment of an this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a SEDDS for this compound to improve its oral absorption.
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents.
-
-
Formulation Development:
-
Construct ternary phase diagrams to identify the self-emulsifying region.
-
Prepare formulations by mixing the selected oil, surfactant, and co-solvent, followed by the addition of this compound.
-
-
Characterization:
-
Self-Emulsification Time and Droplet Size: Assess upon dilution in aqueous media.
-
In Vitro Drug Release: Evaluate using a dialysis method.
-
-
In Vivo Pharmacokinetic Evaluation:
-
Administer the this compound SEDDS formulation and a control formulation orally to an animal model.
-
Conduct a pharmacokinetic study as described in Protocol 1 to compare the oral bioavailability.
-
Visualizations
Caption: Workflow for developing and evaluating formulations to enhance this compound bioavailability.
Caption: Inhibition of QSOX1 by this compound disrupts processes that promote tumor growth.
References
- 1. Small Molecule Details | AXIM Biotech [aximbiotech.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | QSOX1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of supersaturatable self-emulsifying drug delivery system formulations for improving the oral absorption of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
SBI-183 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SBI-183, a small molecule inhibitor of Quiescin sulfhydryl oxidase 1 (QSOX1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as an inhibitor of Quiescin sulfhydryl oxidase 1 (QSOX1).[1] QSOX1 is an enzyme that plays a crucial role in the formation of disulfide bonds in proteins within the extracellular matrix (ECM).[2][3][4] By inhibiting the enzymatic activity of QSOX1, this compound can disrupt the integrity of the ECM, thereby suppressing tumor cell growth, invasion, and metastasis.[5][6]
2. What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. The following table summarizes the recommended storage conditions for both the solid powder and solutions.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
3. How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid powder in DMSO to the desired concentration. For example, to make a 10 mM stock solution, dissolve 2.96 mg of this compound (Molecular Weight: 296.36 g/mol ) in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing. Store the stock solution at -20°C or -80°C as recommended in the table above.
4. What is the optimal concentration of this compound to use in my cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. However, published studies provide a starting point. For example, the IC50 values for inhibiting the viability of different cancer cell lines are in the low micromolar range.[1][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A typical starting range for cell-based assays is 1 µM to 20 µM.[7]
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibitory Effect of this compound
| Possible Cause | Troubleshooting Step |
| Improper Storage or Handling: this compound may have degraded due to incorrect storage temperatures or multiple freeze-thaw cycles. | - Always store the solid compound and stock solutions at the recommended temperatures. - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions from the stock for each experiment. |
| Incorrect Concentration: The final concentration of this compound in the assay may be too low to elicit an effect. | - Verify the calculations for your stock and working solutions. - Perform a dose-response curve to determine the effective concentration range for your cell line. |
| Cell Line Insensitivity: The target cell line may not express sufficient levels of QSOX1 or may have compensatory pathways. | - Confirm QSOX1 expression in your cell line using techniques like Western blot or qPCR. - Consider using a different cell line known to be sensitive to QSOX1 inhibition. |
| Precipitation of this compound in Media: The compound may precipitate out of the cell culture medium, reducing its effective concentration. | - Visually inspect the culture medium for any signs of precipitation after adding this compound. - Consider using a lower concentration of this compound or a different solvent if solubility is an issue. However, DMSO is the recommended solvent. |
Problem 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | - Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and non-toxic to your cells. - Include a vehicle control (medium with the same concentration of DMSO but without this compound) in your experiments. |
| Non-Specific Binding: At high concentrations, this compound might exhibit off-target effects. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments. - If available, use a negative control compound that is structurally similar but inactive against QSOX1. |
| Contamination of Stock Solution: The stock solution may be contaminated with other substances. | - Prepare a fresh stock solution from the solid compound. - Filter-sterilize the stock solution before adding it to the culture medium. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on the viability of adherent cancer cells using an MTT assay.
Materials:
-
This compound solid powder
-
DMSO
-
96-well cell culture plates
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
Caption: Simplified signaling pathway of QSOX1 in the tumor microenvironment and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound on cultured cells.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. This compound | QSOX1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. The Emerging Role of QSOX1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of QSOX1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Adjusting SBI-183 dosage for different tumor models
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of SBI-183, a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1). Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small molecule that functions as an inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), with a dissociation constant (Kd) of 20 μM.[1][2][3] QSOX1 is an enzyme responsible for the formation of disulfide bonds in proteins and is often overexpressed in various tumor types.[4][5] By inhibiting QSOX1, this compound can suppress the proliferation and invasive characteristics of cancer cells.[1][3]
Q2: In which cancer types has this compound shown activity?
A2: this compound has demonstrated efficacy in suppressing the proliferative and invasive phenotypes of several cancer cell lines, including:
In vivo studies have confirmed its ability to inhibit tumor growth in human xenograft mouse models of renal cell carcinoma.[1][4]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO and EtOH.[3] One study noted that the maximal tolerated dose in mice was limited by the solubility of the compound.[6]
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of tumor cell proliferation in vitro.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting Step: Ensure the concentration of this compound is within the effective range for your specific cell line. Refer to the IC50 values in the data table below. Perform a dose-response experiment to determine the optimal concentration for your experimental conditions.
-
-
Possible Cause 2: Incorrect solvent or final solvent concentration.
-
Troubleshooting Step: this compound is soluble in DMSO. Ensure the final concentration of DMSO in your cell culture medium is not toxic to the cells (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO) to account for any solvent effects.
-
-
Possible Cause 3: Cell line does not overexpress QSOX1.
-
Troubleshooting Step: The efficacy of this compound is dependent on the presence of its target, QSOX1.[4] Confirm the expression level of QSOX1 in your cell line of interest using techniques like Western blot or RT-qPCR.
-
Issue 2: Difficulty with in vivo administration or observed toxicity.
-
Possible Cause 1: Issues with oral gavage.
-
Troubleshooting Step: One study reported losing mice due to problems with oral gavage, not compound-related toxicity.[7] Ensure that personnel are properly trained in oral gavage techniques to minimize stress and injury to the animals.
-
-
Possible Cause 2: Poor solubility of this compound formulation.
-
Troubleshooting Step: A study mentioned that the maximal tolerated dose was limited by the compound's solubility.[6] For in vivo studies, this compound has been dissolved in 100% DMSO for oral gavage.[8] If you encounter solubility issues, consider exploring other vehicle formulations, although this may require further optimization and validation.
-
-
Possible Cause 3: Compound-related toxicity at the tested dose.
-
Troubleshooting Step: Although this compound has been shown to not affect the viability of nonmalignant cells in vitro, high concentrations in vivo might lead to unforeseen toxicity.[4] If you observe signs of toxicity (e.g., weight loss, lethargy), consider reducing the dosage or the frequency of administration. It is recommended to perform a maximum tolerated dose (MTD) study before commencing large-scale efficacy experiments. One study indicated an MTD of >200 mg/kg.[6]
-
Data on this compound Dosage
In Vitro Efficacy: IC50 Values
| Cell Line | Cancer Type | IC50 (μM) | Assay Conditions |
| 786-O | Renal Cell Carcinoma | 4.6 | 72-hour incubation[1][7][8] |
| RCJ-41T2 | Renal Cell Carcinoma | 3.9 | 72-hour incubation[1][7][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.4 | 72-hour incubation[1][7][8] |
In Vivo Dosage in Xenograft Models
| Tumor Model | Cell Line | Dosage | Administration Route | Duration |
| Renal Cell Carcinoma | 786-O | 400 μ g/mouse/day (~14 mg/kg/day) | Oral gavage | 35 days[1][6][9] |
| Renal Cell Carcinoma | RCJ-41T2 | 100 mg/kg | Oral gavage | 21 days[1][7][9] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 100 mg/kg | Oral gavage | 28 days[6] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.4% DMSO).[10]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[7][8]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 786-O cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[8]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., ~220 mm³).[11]
-
Compound Preparation: Dissolve this compound in a suitable vehicle, such as 100% DMSO, for oral administration.[8]
-
Dosing: Administer this compound daily via oral gavage at the desired dosage (e.g., 400 μ g/mouse/day for 786-O xenografts).[1][9] The control group should receive the vehicle alone.
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers at regular intervals to calculate tumor volume.
-
Monitoring: Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | QSOX1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Details | AXIM Biotech [aximbiotech.com]
- 7. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Single Dose of a Small Molecule Leads to Complete Regressions of Large Breast Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SBI-183 In Vitro Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the QSOX1 inhibitor, SBI-183, in in vitro experiments. Our goal is to help you achieve consistent and reliable results.
Troubleshooting Guide
Issue 1: Inconsistent Anti-proliferative or Anti-invasive Effects
You may observe significant variability in the inhibitory effects of this compound on cell proliferation or invasion across experiments.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | - Verify QSOX1 Expression: The effect of this compound is dependent on the expression of its target, Quiescin Sulfhydryl Oxidase 1 (QSOX1). Confirm QSOX1 expression levels in your cell line of choice via Western Blot or qPCR.[1][2] Note that QSOX1 expression can vary significantly between different cancer cell lines.[2][3] - Monitor Passage Number: Cell lines can exhibit phenotypic drift over multiple passages.[4] Use low-passage cells for your experiments and maintain a consistent passaging schedule. - Ensure Consistent Seeding Density: Variations in initial cell seeding density can lead to differences in proliferation rates and drug response.[5][6] Develop and adhere to a strict protocol for cell counting and plating. |
| This compound Stock and Working Solution Issues | - Proper Stock Preparation: this compound is soluble in DMSO and ethanol.[7] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. - Fresh Working Solutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. The stability of this compound in aqueous media over long incubation periods has not been extensively reported. - Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental wells is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.1%). |
| Assay Protocol Variability | - Standardize Incubation Times: Adhere to a consistent incubation time for this compound treatment. - Optimize Assay Timing: The timing of assay readout is critical. For proliferation assays, ensure that the control (untreated) cells are in the exponential growth phase at the time of analysis.[6] - Control for Edge Effects: In multi-well plates, "edge effects" can lead to variability. Consider not using the outer wells or filling them with media only to maintain humidity.[8] |
Issue 2: Higher-than-Expected Cytotoxicity or Off-Target Effects
You may observe cell death at concentrations where you expect to see specific inhibition of proliferation or invasion, or you may suspect that the observed effects are not solely due to QSOX1 inhibition.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High this compound Concentration | - Determine Optimal Concentration Range: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. The reported IC50 values for this compound vary between cell lines.[9][10] - Use Lowest Effective Concentration: Once the effective range is established, use the lowest concentration that gives a consistent and significant effect to minimize the risk of off-target activity. |
| Solvent Toxicity | - Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO as your treated wells) to account for any effects of the solvent on cell viability and function. |
| Cell Line Sensitivity | - Characterize Your Cell Line: Some cell lines may be more sensitive to QSOX1 inhibition or to the compound itself. It is crucial to establish a baseline for your specific cell model. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1).[7][9][10] QSOX1 is an enzyme that catalyzes the formation of disulfide bonds in proteins, playing a role in protein folding and the composition of the extracellular matrix (ECM).[11][12] By inhibiting QSOX1, this compound can disrupt these processes, leading to a reduction in cancer cell proliferation and invasion.[11]
Q2: How should I prepare and store this compound?
A2: this compound is soluble in DMSO and ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For experiments, dilute the stock solution to the desired working concentration in cell culture medium immediately before use.
Q3: What are the typical working concentrations for this compound in in vitro assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. Reported IC50 values for proliferation assays are in the low micromolar range. For example:
-
786-O (renal cancer): 4.6 μM
-
RCJ-41T2 (renal cancer): 3.9 μM
-
MDA-MB-231 (breast cancer): 2.4 μM[10]
For invasion assays, concentrations between 2.5 μM and 20 μM have been used. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: My results with this compound are not reproducible. What are the most common sources of variability?
A4: Inconsistent results can arise from several factors. The most common include:
-
Inconsistent cell culture practices: This includes variations in cell passage number, seeding density, and overall cell health.[4][5][13]
-
Variability in QSOX1 expression: The level of the drug's target, QSOX1, can differ between cell lines and may even change as cells are passaged.[14][2][3]
-
This compound handling: Improper storage, repeated freeze-thaw cycles of the stock solution, or using old working solutions can affect the compound's activity.
Q5: Can this compound affect the extracellular matrix (ECM)?
A5: Yes, as an inhibitor of QSOX1, this compound can impact the ECM. QSOX1 is involved in the proper incorporation of proteins like laminin into the ECM. Inhibition of QSOX1 has been shown to affect the ECM.[17] This is a key aspect of its anti-invasive properties. When designing experiments, consider how alterations to the ECM might influence your results, particularly in adhesion and migration assays.[18][19][20]
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Proliferation Assays
| Cell Line | Cancer Type | IC50 (μM) |
| 786-O | Renal Cell Carcinoma | 4.6 |
| RCJ-41T2 | Renal Cell Carcinoma | 3.9 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.4 |
| Data sourced from MedChemExpress product information, citing Fifield, et al. (2020).[10] |
Experimental Protocols & Visualizations
General Protocol for a Cell Proliferation Assay (e.g., using a resazurin-based reagent)
This protocol provides a general framework. Optimization for specific cell lines is recommended.
Signaling Pathway of QSOX1 Inhibition
The following diagram illustrates the proposed mechanism of action for this compound.
Troubleshooting Logic for Inconsistent Results
Use this diagram to systematically troubleshoot inconsistent experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. High expression of QSOX1 reduces tumorogenesis, and is associated with a better outcome for breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
- 6. marinbio.com [marinbio.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. This compound | QSOX1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 14. The Emerging Role of QSOX1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 16. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 17. researchgate.net [researchgate.net]
- 18. frontiersin.org [frontiersin.org]
- 19. Frontiers | Extracellular matrix proteins in construction and function of in vitro blood-brain barrier models [frontiersin.org]
- 20. Impact of Extracellular Matrix Components to Renal Cell Carcinoma Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of SBI-183 and Other QSOX1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Quiescin sulfhydryl oxidase 1 (QSOX1) has emerged as a promising therapeutic target in oncology due to its overexpression in various cancers and its role in tumor growth and invasion. This guide provides a comparative analysis of the efficacy of SBI-183, a known QSOX1 inhibitor, with other available inhibitors, supported by experimental data.
Quantitative Efficacy of QSOX1 Inhibitors
The following table summarizes the key efficacy data for this compound and other notable QSOX1 inhibitors.
| Inhibitor | Target | Mechanism of Action | K_d_ (µM) | IC_50_ (Enzymatic Assay, µM) | IC_50_ (Cell Viability, µM) | Cell Lines Tested |
| This compound | QSOX1 | Non-covalent | 20[1] | - | 4.6 (786-O)[1][2] 3.9 (RCJ-41T2)[1][2] 2.4 (MDA-MB-231)[1][2] | Renal (786-O, RCJ-41T2), Breast (MDA-MB-231) |
| Ebselen | QSOX1 | Covalent | - | 5.4 | - | - |
| SPX-009 | QSOX1 | Not specified | - | >10-fold more potent than this compound[3][4] | - | Breast, Kidney, Pancreas |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
QSOX1 Enzymatic Activity Assay
This assay quantifies the enzymatic activity of QSOX1 by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the disulfide bond formation catalyzed by the enzyme.
-
Reagents: Recombinant QSOX1 (rQSOX1), dithiothreitol (DTT) as the substrate, horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red or homovanillic acid).
-
Procedure:
-
rQSOX1 is incubated with the test inhibitor (e.g., this compound) for a specified period.
-
DTT is added to initiate the enzymatic reaction.
-
QSOX1 oxidizes DTT, producing H₂O₂.
-
HRP catalyzes the reaction between H₂O₂ and the fluorescent probe, generating a fluorescent product.
-
The fluorescence intensity is measured using a microplate reader.
-
-
Data Analysis: The IC_50_ value, the concentration of the inhibitor that reduces QSOX1 activity by 50%, is calculated from the dose-response curve.
Cell Viability Assay
This assay determines the effect of QSOX1 inhibitors on the viability of cancer cells.
-
Reagents: Cancer cell lines, cell culture medium, and a viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the QSOX1 inhibitor or a vehicle control.
-
After a specific incubation period (e.g., 72 hours), the viability reagent is added.
-
The luminescent or fluorescent signal, which is proportional to the number of viable cells, is measured.
-
-
Data Analysis: The IC_50_ value, the concentration of the inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.
Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
-
Reagents: Boyden chamber inserts with a porous membrane coated with Matrigel, cancer cell lines, serum-free medium, and a chemoattractant (e.g., fetal bovine serum).
-
Procedure:
-
The lower chamber of the Boyden apparatus is filled with a medium containing the chemoattractant.
-
Cancer cells, pre-treated with the QSOX1 inhibitor or vehicle, are seeded in the upper chamber (the Matrigel-coated insert) in a serum-free medium.
-
The chamber is incubated to allow for cell invasion through the Matrigel and the porous membrane.
-
Non-invading cells on the upper surface of the membrane are removed.
-
Invaded cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
-
Data Analysis: The number of invaded cells in the inhibitor-treated group is compared to the control group to determine the extent of invasion inhibition.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental processes and the biological context of QSOX1 inhibition, the following diagrams are provided.
Discussion
This compound demonstrates efficacy in inhibiting QSOX1 and reducing cancer cell viability and invasion.[1][2] Its non-covalent binding mechanism distinguishes it from covalent inhibitors like ebselen. The analog SPX-009 shows promise with significantly higher potency, although specific IC_50_ values are not yet publicly available.[3][4]
The signaling pathway diagram illustrates a key mechanism by which QSOX1 may exert its effects. QSOX1 has been shown to promote the degradation of the Epidermal Growth Factor Receptor (EGFR), a key initiator of the pro-survival PI3K/Akt pathway. By inhibiting QSOX1, this compound can potentially modulate this pathway, leading to decreased cell proliferation and invasion. This provides a rationale for the observed anti-cancer effects of QSOX1 inhibitors.
Further research is warranted to fully elucidate the therapeutic potential of this compound and other QSOX1 inhibitors. Head-to-head preclinical studies comparing the efficacy and safety of these compounds will be crucial in identifying the most promising candidates for clinical development. Moreover, a deeper understanding of the intricate signaling networks regulated by QSOX1 will open new avenues for targeted cancer therapies.
References
A Head-to-Head Comparison: SBI-183 vs. shRNA Knockdown for Targeting QSOX1 in Cancer Research
For researchers, scientists, and drug development professionals investigating the role of Quiescin Sulfhydryl Oxidase 1 (QSOX1) in cancer, choosing the right tool to modulate its activity is critical. This guide provides an objective comparison of two prominent methods: the small molecule inhibitor SBI-183 and shRNA-mediated gene knockdown.
QSOX1 has emerged as a significant player in tumorigenesis, particularly in promoting tumor cell invasion and migration[1][2]. Consequently, both genetic and chemical approaches to inhibit its function are being actively explored. This guide presents a comprehensive overview of this compound and shRNA knockdown, summarizing their performance based on available experimental data, detailing the methodologies for their application, and visualizing the underlying biological and experimental frameworks.
At a Glance: this compound vs. shRNA Knockdown of QSOX1
| Feature | This compound (Small Molecule Inhibitor) | shRNA Knockdown |
| Mechanism of Action | Binds to and inhibits the enzymatic activity of the QSOX1 protein[3][4]. | Silences gene expression at the mRNA level, preventing the translation of the QSOX1 protein[5][6]. |
| Mode of Delivery | Orally active small molecule that can be added to cell culture or administered in vivo[3][7]. | Typically delivered via viral vectors (e.g., lentivirus) for stable, long-term expression[8]. |
| Temporal Control | Reversible; effects are dependent on the presence of the compound. | Can achieve stable, long-term, or inducible knockdown of gene expression. |
| Specificity | Potential for off-target effects on other proteins[6]. | Potential for off-target effects due to unintended mRNA binding[6]. |
| Reported Efficacy | Dose-dependent inhibition of QSOX1 enzymatic activity and suppression of cancer cell proliferation and invasion[3][9]. | Efficient knockdown of QSOX1 expression (e.g., 90% reduction) leading to reduced cell proliferation and invasion[8][10]. |
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing this compound and shRNA to target QSOX1.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| 786-O | Renal Cell Carcinoma | Viability | IC50 | 4.6 µM | [11] |
| RCJ-41T2 | Renal Cell Carcinoma | Viability | IC50 | 3.9 µM | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Viability | IC50 | 2.4 µM | [11] |
| Recombinant QSOX1 | - | Enzymatic Activity | Kd | 20 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Cell Line | Mouse Model | Treatment | Outcome | Reference |
| 786-O | Nude mice xenograft | 400 µ g/mouse/day (oral) | 86% smaller average tumor volume at day 41 compared to vehicle | [12] |
| RCJ-41T2 | NSG mice xenograft | 100 mg/kg (oral) | Significant suppression of tumor growth | [3] |
Table 3: Effects of shRNA Knockdown of QSOX1
| Cell Line | Cancer Type | Outcome | Reference |
| 786-O | Renal Cell Carcinoma | 90% knockdown of QSOX1; significant reduction in cell growth | [8] |
| Pancreatic and Breast Cancer Cell Lines | Pancreatic and Breast Cancer | Suppression of invasion across Matrigel | [13] |
| Glioblastoma Cells | Glioblastoma | Reduced cell proliferation, migration, and invasion | [14] |
| T98G | Glioblastoma | 27% fewer cells in S-phase, indicating reduced proliferation | [10] |
Experimental Protocols
Detailed methodologies for the application and assessment of this compound and shRNA knockdown of QSOX1 are provided below.
This compound Treatment and Analysis
1. In Vitro Cell Viability Assay (e.g., CellTiter-Glo®):
-
Seed cancer cells (e.g., 786-O, MDA-MB-231) in 96-well plates at a density of 2,500 cells/well.
-
The following day, treat cells with a serial dilution of this compound (e.g., 0.076 nM to 40 µM) or vehicle control (e.g., 0.4% DMSO).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Calculate IC50 values from the dose-response curves.
2. In Vitro Invasion Assay (Modified Boyden Chamber/Matrigel Assay):
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed cancer cells in serum-free media in the upper chamber.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treat cells in the upper chamber with various concentrations of this compound (e.g., 2.5-20 µM) or vehicle control.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Count the number of invading cells in multiple fields of view under a microscope.
3. In Vivo Xenograft Studies:
-
Subcutaneously inject cancer cells (e.g., 786-O) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound orally at a specified dose (e.g., 400 µ g/mouse/day ) or vehicle control daily.
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry).
shRNA Knockdown of QSOX1
1. Generation of Stable Knockdown Cell Lines:
-
Purchase or clone shRNA constructs targeting QSOX1 (and a non-targeting scramble control) into a lentiviral vector.
-
Co-transfect the lentiviral vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Harvest the viral supernatant and transduce the target cancer cell line (e.g., 786-O).
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin) for 72 hours.
-
Isolate and expand single-cell clones to establish stable knockdown cell lines.
2. Validation of Knockdown by qRT-PCR:
-
Isolate total RNA from the stable knockdown and scramble control cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for QSOX1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the percentage of QSOX1 knockdown relative to the scramble control.
3. Functional Assays:
-
Perform cell proliferation, migration, and invasion assays as described for the this compound treatment to assess the phenotypic consequences of QSOX1 knockdown.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for comparing this compound and shRNA knockdown of QSOX1.
Caption: QSOX1 signaling and points of intervention for this compound and shRNA.
Concluding Remarks
Both this compound and shRNA-mediated knockdown have demonstrated efficacy in attenuating the pro-tumorigenic functions of QSOX1. The choice between these two powerful research tools will depend on the specific experimental goals. This compound offers a reversible and dose-dependent method for inhibiting QSOX1's enzymatic activity, making it suitable for studies requiring temporal control and for in vivo applications due to its oral bioavailability. In contrast, shRNA provides a means for stable and long-term suppression of QSOX1 expression, which is ideal for creating knockout cell line models to study the sustained effects of QSOX1 loss. As research into QSOX1 as a therapeutic target continues, both of these approaches will remain invaluable for elucidating its role in cancer progression.
References
- 1. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 2. Matrigel invasion assay [bio-protocol.org]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High expression of QSOX1 reduces tumorogenesis, and is associated with a better outcome for breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Emerging Role of QSOX1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quiescin Sulfhydryl Oxidase 1 Regulates the Proliferation, Migration and Invasion of Human Glioblastoma Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
SBI-183: A Novel Approach to Renal Cancer Inhibition Explored
For Immediate Release
In the landscape of renal cancer therapeutics, a novel preclinical small molecule inhibitor, SBI-183, is showing promise by targeting a unique cellular mechanism distinct from currently approved treatments. While established therapies predominantly focus on inhibiting tyrosine kinases or the mTOR pathway, this compound presents a new strategy by targeting Quiescin sulfhydryl oxidase 1 (QSOX1), an enzyme implicated in tumor growth and invasion. This comparison guide provides an objective overview of the preclinical data for this compound alongside the established profiles of other small molecule inhibitors used in the treatment of renal cell carcinoma (RCC).
A New Target in Renal Cancer: QSOX1
This compound is an orally active inhibitor of QSOX1.[1][2][3][4] QSOX1 is an enzyme that is overexpressed in many cancers, including renal cell carcinoma, and plays a crucial role in the formation of disulfide bonds in proteins, a process essential for protein folding and function. By inhibiting QSOX1, this compound disrupts these processes, leading to a suppression of tumor cell growth and invasion.[1][5]
Preclinical Efficacy of this compound
In preclinical studies, this compound has demonstrated significant anti-tumor activity in renal cancer models. It has been shown to suppress the growth of renal cancer cell lines and inhibit tumor growth in mouse xenograft models.[1][2]
Quantitative Preclinical Data for this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | 786-O (Renal) | 4.6 µM | [6] |
| RCJ-41T2 (Renal) | 3.9 µM | [6] | |
| MDA-MB-231 (Breast) | 2.4 µM | [6] | |
| Binding Affinity (Kd) | QSOX1 | 20 µM | [2][3][4][6] |
Established Small Molecule Inhibitors for Renal Cancer: A Comparative Overview
The current standard of care for advanced renal cell carcinoma involves several classes of small molecule inhibitors, primarily targeting angiogenesis and cell proliferation pathways.
Tyrosine Kinase Inhibitors (TKIs)
TKIs are a major class of drugs for RCC, targeting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis, such as VEGFR, PDGFR, and c-Kit.[7][8]
-
Sunitinib: An oral multi-targeted TKI approved for advanced RCC.[9][10][11][12]
-
Sorafenib: Another multi-kinase inhibitor used in the treatment of advanced RCC.[4][13][14]
-
Axitinib: A potent and selective second-generation VEGFR inhibitor.[5][15][16]
-
Pazopanib: An oral angiogenesis inhibitor targeting VEGFR, PDGFR, and c-Kit.[7]
-
Cabozantinib: A TKI that inhibits VEGFR, MET, and AXL, and has shown efficacy in patients who have progressed on prior anti-angiogenic therapies.[2]
-
Lenvatinib: A multi-targeted TKI used in combination with other agents for advanced RCC.
mTOR Inhibitors
The mTOR pathway is another critical signaling network in RCC. Inhibitors of mTOR can block cell growth, proliferation, and angiogenesis.[8]
-
Everolimus: An oral mTOR inhibitor approved for patients with advanced RCC who have failed treatment with a TKI.[3]
-
Temsirolimus: An intravenous mTOR inhibitor also used for the treatment of advanced RCC.[6]
HIF-2α Inhibitors
A newer class of drugs targets the hypoxia-inducible factor 2-alpha (HIF-2α), a key driver of clear cell RCC.
-
Belzutifan: An oral HIF-2α inhibitor approved for certain patients with advanced RCC.[1]
Comparative Efficacy and Safety of Approved Inhibitors (Clinical Data)
The following tables summarize key clinical trial data for several approved small molecule inhibitors for renal cancer.
First-Line Monotherapy for Metastatic RCC
| Drug | Trial | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| Sunitinib | Phase III | 11 months | 31% | |
| Pazopanib | COMPARZ | 8.4 months (non-inferior to Sunitinib) | 31% | [7] |
| Cabozantinib | CABOSUN | 8.2 months | 46% |
Second-Line and Later-Line Therapy for Metastatic RCC
| Drug | Trial | Comparison Arm | Median PFS | ORR | Reference |
| Axitinib | AXIS | Sorafenib | 6.7 months | 19.4% | [15] |
| Cabozantinib | METEOR | Everolimus | 7.4 months | 17% | [2] |
| Everolimus | RECORD-1 | Placebo | 4.9 months | 2% | |
| Belzutifan | LITESPARK-005 | Everolimus | 5.6 months (non-proportional hazards) | 22% |
Signaling Pathway Diagrams
References
- 1. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | QSOX1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. scanx.trade [scanx.trade]
- 9. educationtimes.com [educationtimes.com]
- 10. Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TGF-β–inducible microRNA-183 silences tumor-associated natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound News - LARVOL Sigma [sigma.larvol.com]
- 13. researchgate.net [researchgate.net]
- 14. sbigroup.co.jp [sbigroup.co.jp]
- 15. Small Molecule Details | AXIM Biotech [aximbiotech.com]
- 16. Síndrome de desgaste profesional - Wikipedia, la enciclopedia libre [es.wikipedia.org]
SBI-183: A Comparative Analysis of its Cross-reactivity with other Sulfhydryl Oxidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the small molecule inhibitor SBI-183 and its known interactions with sulfhydryl oxidases. The primary focus of this document is to present the available experimental data on the cross-reactivity of this compound, offering a resource for researchers investigating sulfhydryl oxidase biology and those involved in drug development targeting this enzyme class.
Executive Summary
Data Presentation: Inhibitory Profile of this compound
Currently, quantitative data on the inhibitory activity of this compound is limited to its primary target, QSOX1. No peer-reviewed studies presenting data on the cross-reactivity of this compound against other sulfhydryl oxidases, including the closely related QSOX2, were identified.
| Target Enzyme | Inhibitor | Kd (µM) | IC50 (µM) | Cell-based IC50 (µM) | Reference |
| QSOX1 | This compound | 20 | Not Reported | 2.4 - 4.6 (in various cancer cell lines) | [1][4] |
| QSOX2 | This compound | Data Not Available | Data Not Available | Data Not Available | |
| Other Sulfhydryl Oxidases | This compound | Data Not Available | Data Not Available | Data Not Available |
Note: The cell-based IC50 values reflect the compound's effect on cell viability and proliferation, which is likely a downstream consequence of QSOX1 inhibition.
Experimental Protocols
To facilitate the investigation of this compound's cross-reactivity, a detailed protocol for a fluorescence-based sulfhydryl oxidase inhibition assay is provided below. This method is adapted from established protocols for measuring QSOX1 activity.
Fluorescence-Based Sulfhydryl Oxidase Inhibition Assay
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the sulfhydryl oxidase-catalyzed reaction, using a fluorescent probe.
Materials:
-
Recombinant human QSOX1 and other sulfhydryl oxidases of interest (e.g., QSOX2)
-
This compound and other test compounds
-
Dithiothreitol (DTT) as the substrate
-
Horseradish peroxidase (HRP)
-
Amplex™ Red reagent (or a similar H₂O₂-sensitive fluorescent probe)
-
Assay buffer: 50 mM Potassium Phosphate, pH 7.4
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of DTT in assay buffer.
-
Prepare a working solution of Amplex™ Red and HRP in assay buffer according to the manufacturer's instructions. Protect this solution from light.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations (final DMSO concentration should be kept below 1%)
-
Recombinant sulfhydryl oxidase enzyme
-
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the DTT substrate to each well.
-
Immediately add the Amplex™ Red/HRP working solution to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~540 nm excitation and ~590 nm emission for Amplex™ Red) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each concentration of the test compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: General mechanism of Quiescin Sulfhydryl Oxidase 1 (QSOX1).
Caption: Experimental workflow for assessing the selectivity of an inhibitor.
Conclusion
This compound is a known inhibitor of QSOX1. However, the extent of its cross-reactivity with other human sulfhydryl oxidases remains to be publicly documented. The provided experimental protocol offers a standardized method for researchers to independently assess the selectivity profile of this compound and other potential inhibitors. Further studies are crucial to fully characterize the specificity of this compound and its potential as a selective tool for studying the distinct roles of different sulfhydryl oxidase family members.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | QSOX1 inhibitor | Probechem Biochemicals [probechem.com]
Independent Validation of SBI-183's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of SBI-183, a novel inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), with an alternative QSOX1 inhibitor, ebselen. The information presented is supported by experimental data from publicly available research to assist in the evaluation of these compounds for further investigation and development.
Executive Summary
This compound is an orally active small molecule inhibitor of QSOX1, an enzyme overexpressed in a variety of cancers and implicated in tumor growth and invasion.[1][2] Independent studies have validated its ability to suppress the proliferation and invasive phenotype of multiple cancer cell lines and to inhibit tumor growth in preclinical xenograft models of renal cell carcinoma.[1][3] This guide compares the anti-tumor efficacy of this compound with ebselen, another known QSOX1 inhibitor, based on available in vitro and in vivo data. Both compounds demonstrate anti-neoplastic properties through the inhibition of QSOX1, which plays a crucial role in extracellular matrix (ECM) remodeling, a process essential for tumor progression and metastasis.[2][4][5]
Comparative Analysis of Anti-Tumor Activity
The anti-tumor activities of this compound and ebselen have been evaluated in various cancer cell lines and in vivo models. The following tables summarize the available quantitative data to facilitate a direct comparison.
In Vitro Anti-Proliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | 786-O | Renal Cell Carcinoma | 4.6 | [MedChemExpress] |
| RCJ-41T2 | Renal Cell Carcinoma | 3.9 | [MedChemExpress] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.4 | [MedChemExpress] | |
| A549 | Lung Adenocarcinoma | Not specified | [6] | |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | Not specified | [6] | |
| Ebselen | BXPC3 | Pancreatic Cancer | >15 (poor inhibitor of growth) | [7] |
| MIAPaCa-2 | Pancreatic Cancer | ~10-15 (significant inhibition) | [7] | |
| 786-O | Renal Cell Carcinoma | >15 (poor inhibitor of growth) | [7] | |
| UOK117 | Renal Cell Carcinoma | >15 (poor inhibitor of growth) | [7] | |
| A549 | Lung Cancer | 12.5 | [8] | |
| Calu-6 | Lung Cancer | 10 | [8] | |
| MCF-7 | Breast Carcinoma | Not specified | [9] | |
| HEP G2 | Liver Cancer | Not specified | [9] | |
| HL60 | Promyelocytic Leukemia | Not specified | [9] | |
| DU 145 | Prostate Cancer | Not specified | [9] | |
| PC3 | Prostate Cancer | ~15-20 | [10] | |
| LNCaP | Prostate Cancer | ~15-20 | [10] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | 786-O and RCJ-41T2 human renal cell carcinoma xenografts in mice | Oral administration | Inhibits tumor growth (specific percentage not provided) | [1] |
| Ebselen | MIAPaCa-2 human pancreatic cancer xenografts in mice | Daily oral gavage for 28 days | 58% reduction in tumor growth compared to controls | [7][11] |
Mechanism of Action: QSOX1 Inhibition
Both this compound and ebselen exert their anti-tumor effects by inhibiting the enzymatic activity of QSOX1.[1][11] QSOX1 is a flavin-dependent enzyme that catalyzes the formation of disulfide bonds in proteins, a critical step in their proper folding and function.[4] In the tumor microenvironment, QSOX1 is often overexpressed and plays a key role in the remodeling of the extracellular matrix (ECM).[5] By catalyzing the cross-linking of ECM components like laminin and fibronectin, QSOX1 contributes to the structural integrity of the ECM, which in turn facilitates cancer cell invasion and migration.[2][4] Inhibition of QSOX1 disrupts this process, leading to a less permissible environment for tumor progression and metastasis.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of anti-tumor agents. Below are generalized protocols for the key experiments cited in the evaluation of this compound and ebselen.
Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
Protocol:
-
Coating: Transwell inserts with an 8 µm pore size are coated with a thin layer of Matrigel and allowed to solidify.
-
Cell Seeding: Cancer cells are harvested, resuspended in serum-free medium, and seeded into the upper chamber of the coated inserts. The test compound (this compound or ebselen) is added to the upper chamber at various concentrations.
-
Chemoattraction: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.
-
Quantification: Non-invading cells on the upper surface of the insert are removed with a cotton swab. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion inhibition is calculated relative to a vehicle-treated control.
Tumor Spheroid Formation Assay
This 3D culture model mimics the avascular microtumors and assesses the impact of compounds on tumor cell aggregation and growth.
Protocol:
-
Cell Seeding: A single-cell suspension of cancer cells is plated in ultra-low attachment microplates to prevent adherence and promote spheroid formation.
-
Compound Treatment: The test compound is added to the culture medium at the time of seeding or to pre-formed spheroids.
-
Spheroid Growth: Spheroids are allowed to form and grow for several days, with the medium and compound being replenished as needed.
-
Analysis: Spheroid size and morphology are monitored over time using microscopy. At the end of the experiment, cell viability within the spheroids can be assessed using assays such as the CellTiter-Glo® 3D Cell Viability Assay.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Development: Tumors are allowed to grow to a palpable and measurable size.
-
Treatment: Mice are randomized into treatment and control groups. The test compound is administered systemically (e.g., via oral gavage) according to a predetermined schedule and dose. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and the bodyweight of the mice are measured regularly (e.g., twice weekly) throughout the study.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a specified size, or after a defined treatment period. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to that of the control group.
Conclusion
The available data indicates that both this compound and ebselen are effective inhibitors of QSOX1 with demonstrated anti-tumor activity. This compound has shown potent in vitro anti-proliferative effects against renal and breast cancer cell lines and in vivo efficacy in renal cancer models. Ebselen has also demonstrated in vitro activity and a significant reduction in tumor growth in a pancreatic cancer xenograft model.[7][11]
For researchers and drug development professionals, the choice between these compounds for further investigation may depend on the specific cancer type of interest and the desired pharmacological profile. The detailed experimental protocols provided in this guide offer a framework for conducting independent validation and head-to-head comparative studies to further elucidate the therapeutic potential of these QSOX1 inhibitors. The provided diagrams of the signaling pathway and experimental workflows serve to clarify the mechanism of action and the methodologies for assessing anti-tumor activity.
References
- 1. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The Emerging Role of QSOX1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ebselen inhibits QSOX1 enzymatic activity and suppresses invasion of pancreatic and renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SBI-183 Across Diverse Cancer Types: An Efficacy and Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the investigational anti-cancer agent SBI-183, focusing on its efficacy and mechanism of action in various cancer types. This compound is a novel small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in tumor progression and metastasis.[1][2][3][4][5] This document summarizes key experimental data, details underlying methodologies, and visualizes the involved signaling pathways to offer a clear, objective resource for the scientific community.
Quantitative Performance Analysis of this compound
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines, demonstrating a range of potencies. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below. Notably, this compound shows efficacy in the low micromolar range across renal, triple-negative breast, lung, and pancreatic cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 786-O | Renal Cell Carcinoma | 4.6 | [2] |
| RCJ-41T2 | Renal Cell Carcinoma | 3.9 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.4 | [2] |
| A549 | Lung Adenocarcinoma | ND | [1][5] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | ND | [1][5] |
| *ND: Not Determined. While dose-dependent inhibition of proliferation and invasion by this compound has been confirmed in A549 and MIA PaCa-2 cell lines, specific IC50 values were not available in the reviewed literature.[1][5] |
Mechanism of Action: Targeting QSOX1-Mediated Tumor Progression
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of QSOX1.[1][3][4] QSOX1 is a critical enzyme in the tumor microenvironment, where it catalyzes the formation of disulfide bonds in extracellular matrix (ECM) proteins.[3] This process is essential for the proper deposition and organization of key ECM components like laminin and fibronectin. By inhibiting QSOX1, this compound disrupts the integrity of the ECM, thereby impeding tumor cell adhesion, migration, and invasion.
Furthermore, QSOX1 has been shown to activate matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[6][7] These enzymes are responsible for degrading the ECM, a crucial step in cancer cell invasion and metastasis. The inhibition of QSOX1 by this compound, therefore, has a dual effect: it prevents the proper formation of the ECM and reduces the activity of enzymes that degrade it.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Matrigel-Based 3D Spheroid Invasion Assay
This assay assesses the ability of cancer cells to invade a three-dimensional matrix, mimicking the in-vivo environment.
Workflow:
Methodology:
-
Cell Seeding: Cancer cells are seeded into low-attachment round-bottom plates to encourage the formation of single spheroids.
-
Spheroid Formation: Plates are incubated for 3-4 days to allow for the formation of compact, uniform spheroids.
-
Matrigel Embedding: Spheroids are carefully embedded in a layer of Matrigel, a basement membrane extract that provides a 3D scaffold for invasion.
-
Treatment: The Matrigel is overlaid with culture medium containing various concentrations of this compound or a vehicle control.
-
Analysis: Spheroid invasion is monitored and imaged at regular intervals. The area of invasion is quantified to determine the effect of this compound on the invasive capacity of the cancer cells.
Modified Boyden Chamber (Transwell) Invasion Assay
This assay measures the chemotactic invasion of cancer cells through a basement membrane-coated porous membrane.
Workflow:
Methodology:
-
Insert Preparation: The porous membranes of Transwell inserts are coated with a thin layer of Matrigel to simulate a basement membrane.
-
Cell Seeding: Cancer cells, pre-treated with this compound or vehicle, are seeded into the upper chamber of the inserts in serum-free medium.
-
Chemotaxis Induction: The lower chamber is filled with complete medium containing a chemoattractant (e.g., fetal bovine serum) to stimulate cell invasion.
-
Incubation: The plates are incubated to allow the cells to invade through the Matrigel and the porous membrane.
-
Quantification: Non-invading cells are removed from the upper surface of the membrane. The invaded cells on the lower surface are fixed, stained, and counted under a microscope. The number of invaded cells is compared between treated and control groups to assess the inhibitory effect of this compound.
Conclusion
This compound is a promising anti-cancer agent that demonstrates potent inhibition of cancer cell proliferation and invasion across multiple tumor types. Its mechanism of action, centered on the inhibition of QSOX1 and the subsequent disruption of the tumor microenvironment, presents a novel therapeutic strategy. The experimental data and protocols provided in this guide offer a solid foundation for further investigation and development of this compound as a potential cancer therapeutic. Further studies are warranted to determine the IC50 values in a broader range of cancer cell lines and to further elucidate the downstream signaling consequences of QSOX1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Emerging Role of QSOX1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. High expression of QSOX1 reduces tumorogenesis, and is associated with a better outcome for breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QSOX as a “bad actor” in (some forms of) breast cancer | Colin Thorpe Research Group [sites.udel.edu]
A Head-to-Head Showdown: SBI-183 Versus Established Anticancer Agents
For Immediate Release
[City, State] – November 7, 2025 – In the relentless pursuit of more effective cancer therapies, a novel inhibitor, SBI-183, is demonstrating significant preclinical promise. This guide provides a comprehensive head-to-head comparison of this compound with established anticancer drugs across various cancer types, supported by experimental data to inform the research and drug development community.
This compound is an inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in tumor growth and invasion.[1][2] This unique mechanism of action presents a potential new therapeutic avenue for cancers that have developed resistance to conventional treatments. This guide will delve into the comparative efficacy of this compound against standard-of-care drugs in renal cell carcinoma, triple-negative breast cancer, lung adenocarcinoma, and pancreatic ductal adenocarcinoma.
In Vitro Efficacy: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound and established anticancer drugs in various cancer cell lines.
Table 1: IC50 Comparison in Renal Cell Carcinoma (786-O Cell Line)
| Compound | Target | IC50 (µM) | Citation(s) |
| This compound | QSOX1 | 4.6 | |
| Sunitinib | VEGFR, PDGFR | ~5 | [3] |
Table 2: IC50 Comparison in Triple-Negative Breast Cancer (MDA-MB-231 Cell Line)
| Compound | Target | IC50 (µM) | Citation(s) |
| This compound | QSOX1 | 2.4 | |
| Paclitaxel | Tubulin | 0.3 | [4] |
Table 3: IC50 Comparison in Lung Adenocarcinoma (A549 Cell Line)
| Compound | Target | IC50 (µM) | Citation(s) |
| This compound | QSOX1 | Not explicitly stated, but dose-dependent inhibition observed up to 20 µM | [5] |
| Erlotinib | EGFR | 19.26 | [6] |
Table 4: IC50 Comparison in Pancreatic Ductal Adenocarcinoma (MIA PaCa-2 Cell Line)
| Compound | Target | IC50 (µM) | Citation(s) |
| This compound | QSOX1 | Not explicitly stated, but dose-dependent inhibition observed up to 20 µM | [5] |
| Gemcitabine | DNA synthesis | 0.025 | [7] |
In Vivo Antitumor Activity: A Preclinical Overview
Preclinical studies using animal models provide crucial insights into a drug's potential therapeutic efficacy. This compound has demonstrated significant tumor growth inhibition in renal cell carcinoma xenograft models.
Table 5: In Vivo Efficacy of this compound in Renal Cell Carcinoma Xenograft Models
| Mouse Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Citation(s) |
| 786-O Xenograft | This compound | 400 µ g/mouse/day , p.o. | Significant | [8] |
| RCJ-41T2 Xenograft | This compound | 100 mg/kg, p.o. | Significant | [8] |
For comparison, established drugs have also been evaluated in similar xenograft models.
Table 6: In Vivo Efficacy of Established Drugs in Respective Xenograft Models
| Drug | Mouse Model | Dosing Schedule | Tumor Growth Inhibition | Citation(s) |
| Sunitinib | 786-O Xenograft | 40 mg/kg/day, p.o. | Significant | [9] |
| Paclitaxel | MDA-MB-231 Xenograft | 15 mg/kg, i.p., daily for 5 days | Strong antitumor activity | [8] |
| Erlotinib | A549 Xenograft | 50 mg/kg/day, p.o. | Significant | [10] |
| Gemcitabine | MIA PaCa-2 Xenograft | 100 mg/kg, i.p., twice a week | Significant | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: this compound inhibits QSOX1, disrupting disulfide bond formation and suppressing tumor growth.
Caption: Workflow for determining cell viability after drug treatment using the MTT assay.
Caption: Logical structure for comparing this compound with established anticancer drugs.
Experimental Protocols
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (786-O, MDA-MB-231, A549, MIA PaCa-2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or the respective established anticancer drug for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1][2][5][12]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.[1][2][5][12]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[1][2][5][12] The IC50 values are calculated from the dose-response curves.
In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the antitumor efficacy of compounds in a subcutaneous xenograft model.
-
Cell Implantation: Approximately 5-10 x 10^6 cancer cells (e.g., 786-O) in a solution with Matrigel are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).[13][14]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.[13][14]
-
Drug Administration: this compound or the established anticancer drug is administered to the treatment group according to the specified dosing schedule (e.g., oral gavage daily). The control group receives a vehicle control.[8][13][14]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[13][14]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.[13][14]
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. 786-O Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. Synergistic Anticancer Effects of Gemcitabine with Pitavastatin on Pancreatic Cancer Cell Line MIA PaCa-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical PK/PD model for combined administration of erlotinib and sunitinib in the treatment of A549 human NSCLC xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vivo xenograft tumor study [bio-protocol.org]
- 13. In vivo tumor xenograft study [bio-protocol.org]
- 14. BiTE® Xenograft Protocol [protocols.io]
SBI-183: A Comparative Analysis of Performance in 2D and 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the QSOX1 Inhibitor SBI-183 in Traditional and Advanced Cell Culture Systems.
The transition from two-dimensional (2D) to three-dimensional (3D) cell culture models represents a significant leap forward in recapitulating the complex tumor microenvironment. This guide provides a comprehensive comparison of the performance of this compound, a known inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), in both 2D and 3D cell culture settings. Understanding these differences is crucial for the accurate evaluation of its therapeutic potential.
Executive Summary
This compound has demonstrated efficacy in suppressing the proliferative and invasive phenotype of various cancer cell lines.[1][2][3] Its mechanism of action is the inhibition of QSOX1, an enzyme critical for disulfide bond formation in extracellular matrix (ECM) proteins.[4][5] While effective in both 2D and 3D models, its performance characteristics and the insights gained from each system can differ significantly. This guide presents available experimental data, detailed protocols, and visual representations of the underlying biological processes to aid researchers in designing and interpreting their experiments.
Data Presentation: this compound and Alternatives in 2D vs. 3D Models
Table 1: Performance of this compound in 2D and 3D Cell Culture Models
| Parameter | 2D Model (Modified Boyden Chamber) | 3D Model (Matrigel-based Spheroid Assay) | Key Findings & Citations |
| Effect on Invasion | Inhibition of tumor cell invasion. | Suppression of tumor cell growth and invasion. | This compound inhibits invasion in both 2D and 3D models.[5][6] |
| IC50 (Invasion) | Data not explicitly provided. | Data not explicitly provided. | While dose-dependent inhibition is observed, specific IC50 values for invasion in a direct 2D vs. 3D comparison are not published. |
| Cell Viability (IC50) | 786-O: 4.6 μM, RCJ-41T2: 3.9 μM, MDA-MB-231: 2.4 μM (72h) | Not explicitly provided for spheroid models. | IC50 values for viability have been determined in 2D cultures.[1][2] |
Table 2: Comparison with Alternative QSOX1 Inhibitors
| Inhibitor | Mechanism of Action | Reported Efficacy (2D vs. 3D) | Key Findings & Citations |
| SPX-009 | Analog of this compound, QSOX1 inhibitor | Suppressed invasion in 2D and 3D assays at >10-fold lower concentrations than this compound. | A more potent analog of this compound, demonstrating the potential for improved efficacy.[7][8] |
| Ebselen | Small molecule inhibitor of QSOX1 | Reduced proliferation and invasion of pancreatic and renal cancer cell lines in vitro (2D). | An alternative small molecule inhibitor of QSOX1 with demonstrated in vitro and in vivo activity.[4] |
| Monoclonal Antibodies | Target and inhibit QSOX1 activity | Inhibit tumor cell adhesion and migration in co-culture models. | A biological therapeutic approach to targeting QSOX1. |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams are provided.
References
- 1. Ebselen inhibits QSOX1 enzymatic activity and suppresses invasion of pancreatic and renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ebselen inhibits QSOX1 enzymatic activity and suppresses invasion of pancreatic and renal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling SBI-183
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the novel Quiescin Sulfhydryl Oxidase 1 (QSOX1) inhibitor, SBI-183. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Precautions
While the Safety Data Sheet (SDS) from at least one supplier states that this compound is not classified as a hazardous substance or mixture, it is prudent to handle this potent, biologically active small molecule with a high degree of caution.[1] The toxicological properties of this compound have not been fully investigated.[2] Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is required when handling this compound in solid form or in solution.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | Impervious laboratory coat. | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A suitable respirator may be required for handling large quantities or if dust is generated. | Minimizes inhalation of airborne particles.[1] |
Emergency First Aid Procedures
| Exposure Route | First Aid Measure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1][2] |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2] |
Operational Plans: Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring user safety.
-
Handling:
-
Avoid the formation of dust and aerosols.
-
Use only in areas with adequate exhaust ventilation, such as a chemical fume hood.[2]
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Solid Powder: Store at -20°C for up to 12 months or at 4°C for up to 6 months.
-
In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Disposal Plan
All waste containing this compound must be considered chemical waste and disposed of according to institutional and local regulations.
-
Waste Segregation: Segregate waste containing this compound from other laboratory waste streams.
-
Containerization: Use clearly labeled, sealed containers for solid and liquid waste.
-
Environmental Precautions: Prevent this compound from entering drains, water courses, or the soil.[1]
-
Disposal Route: Dispose of waste through a licensed professional waste disposal service. Do not attempt to dispose of it in the sanitary sewer or as regular trash.
Experimental Protocols and Data
This compound is a potent inhibitor of QSOX1, an enzyme implicated in cancer progression. It has been shown to suppress the proliferation and invasion of various cancer cell lines.
Quantitative Biological Data
| Parameter | Cell Line | Value |
| IC₅₀ (Cell Viability, 72h) | 786-O (Renal) | 4.6 μM |
| RCJ-41T2 (Renal) | 3.9 μM | |
| MDA-MB-231 (Breast) | 2.4 μM | |
| Kd (Binding Affinity) | QSOX1 | 20 μM |
Key Experimental Methodologies
Cell Viability Assay (Example using a luminescence-based assay):
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ values using appropriate software.
In Vivo Tumor Growth Inhibition (Xenograft Mouse Model):
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 786-O or RCJ-41T2) into the flanks of immunodeficient mice.
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Administer this compound orally (p.o.) to the treatment group at a specified dose and schedule (e.g., daily). Administer a vehicle control to the control group.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of this compound.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound inhibits QSOX1, which can affect the PI3K/Akt signaling pathway and reduce tumor cell proliferation and invasion.
Caption: A typical experimental workflow for evaluating the anti-cancer effects of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
